Cobalt(II) benzoate
Description
The study of coordination compounds, which involve the interaction of metal ions with ligands, is a central theme in inorganic chemistry. These complexes exhibit a wide range of structural, electronic, and magnetic properties, leading to diverse applications in catalysis, materials science, and biological systems. Cobalt(II) coordination compounds, in particular, have garnered significant attention due to the variable coordination geometries and spin states accessible to the Co(II) ion (d7 electronic configuration). Co(II) complexes often exist in four-coordinate tetrahedral or six-coordinate octahedral geometries, although five-coordinate species are also known. researchgate.net These complexes can be high-spin or low-spin, influencing their magnetic behavior. researchgate.net
Research into cobalt(II) benzoate (B1203000) specifically has a history rooted in the broader investigation of metal carboxylate chemistry and the magnetic properties of transition metal complexes. Early studies likely focused on the synthesis and basic characterization of simple hydrated and anhydrous forms of cobalt(II) benzoate. More recent research has explored the synthesis of multi-nuclear this compound complexes and coordination polymers, driven by the interest in their structural diversity and potential for interesting magnetic properties, such as single-molecule magnet (SMM) or single-chain magnet (SCM) behavior. rsc.orgmdpi.com The use of benzoate and substituted benzoates as co-ligands in the synthesis of more complex cobalt(II) clusters and extended structures has become increasingly prevalent. mdpi.comacademie-sciences.fracs.org
Current academic inquiry into this compound chemistry is focused on several key areas. Researchers are actively synthesizing new cobalt(II) complexes and coordination polymers utilizing benzoate and its derivatives, often in combination with other ligands, to control the nuclearity, structure, and dimensionality of the resulting materials. mdpi.comacademie-sciences.fracs.orgtandfonline.com A significant objective is to understand the correlation between the crystal structure, the coordination modes of the benzoate ligand, and the magnetic properties of these compounds, particularly the presence of slow magnetic relaxation. rsc.orgmdpi.comoup.com Spectroscopic techniques, such as IR and UV-Vis spectroscopy, and crystallographic methods, like single-crystal X-ray diffraction, are crucial tools in these investigations for structural characterization. rsc.orgresearchgate.netresearchgate.netresearchgate.net Thermal stability and decomposition pathways of this compound complexes are also subjects of study. researchgate.net
Detailed research findings highlight the versatility of the benzoate ligand in forming various cobalt(II) structures. For instance, studies have reported the synthesis and characterization of this compound trihydrate, which forms a chain-like structure where Co(II) atoms are linked by bridging benzoate and aqua ligands, exhibiting ferromagnetic exchange coupling. rsc.orgrsc.org Binuclear aqua-bridged this compound complexes with auxiliary ligands like pyridine (B92270) have also been synthesized, revealing structures with bridging benzoates and an aqua bridge. researchgate.net The coordination mode of the benzoate ligand can vary, being observed as monodentate or bridging in different cobalt(II) complexes, influencing the coordination geometry around the cobalt center, which can be tetrahedral or octahedral depending on the specific complex and co-ligands present. researchgate.netresearchgate.netnih.govmdpi.com The study of substituted benzoates, such as 3,5-bis(trifluoromethyl)benzoate (B8306798), has led to the discovery of supramolecular isomerism in cobalt(II) coordination polymers, where different crystal packing arrangements result in varied properties like porosity, despite having the same stoichiometry. acs.orgresearchgate.netunifi.it
Data from infrared spectroscopy provides insights into the coordination mode of the benzoate ligand. The positions of the asymmetric and symmetric carboxylate stretching vibrations (νas(COO−) and νs(COO−)) are indicative of how the benzoate binds to the metal center. For example, in this compound trihydrate, these bands were observed at 1539 and 1495 cm−1 (asymmetric) and 1420 and 1383 cm−1 (symmetric). rsc.org The difference between these stretching frequencies (Δ = νas - νs) can help distinguish between monodentate, bidentate chelating, and bridging coordination modes. researchgate.net
Here is a representative data table summarizing some spectroscopic data for this compound complexes:
| Compound | νas(COO−) (cm−1) | νs(COO−) (cm−1) | Δν (cm−1) | Coordination Mode (Inferred) | Reference |
| This compound trihydrate | 1539, 1495 | 1420, 1383 | ~119-156 | Bridging/Chelating | rsc.org |
| Anhydrous cobalt benzoate | 1541 | 1433 | 108 | - | rsc.org |
| Anhydrous cobalt benzoate | 1522 | 1411, 1380 | ~111-142 | - | rsc.org |
| [Co2(μ-H2O)(μ-OBz)2(OBz)2(Py)4]·(C6H6)(BzOH) | 1600 | 1371 | 229 | Bidentate | researchgate.net |
Note: Inferred coordination mode is based on the provided spectroscopic data and common correlations, but crystallographic data provides definitive confirmation.
Further research findings include the synthesis of decanuclear cobalt(II) cages incorporating benzoate-based carboxylates, illustrating the potential for forming high-nuclearity clusters with interesting structural features. academie-sciences.fr The study of magnetic properties, such as slow magnetic relaxation, in this compound systems is an active area, with investigations into factors influencing this behavior, including crystal structure and intermolecular interactions. rsc.orgmdpi.comrsc.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
benzoic acid;cobalt | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2.Co/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9); | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXJPCNTGZFWPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.[Co] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6CoO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932-69-4 | |
| Record name | Benzoic acid, cobalt(2+) salt (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
**synthetic Methodologies for Cobalt Ii Benzoate and Its Derivatives**
Direct Synthesis Routes for Anhydrous Cobalt(II) Benzoate (B1203000)
The preparation of anhydrous cobalt(II) benzoate is crucial for applications where the presence of water could interfere with subsequent reactions or material properties. Direct synthesis routes are often employed to achieve this.
Solvent-based precipitation is a common method for synthesizing this compound. This technique typically involves the reaction of a soluble cobalt(II) salt with a benzoate salt in a suitable solvent, leading to the precipitation of the less soluble this compound. One approach involves mixing an aqueous solution of a cobalt(II) salt, such as cobalt(II) sulfate, with a solution of sodium benzoate. scielo.br The resulting precipitate can then be isolated.
Another strategy to obtain an anhydrous product involves using organic solvents that are immiscible with water and can form an azeotropic mixture with it. google.com This azeotropic distillation is effective in removing water molecules, including coordinated water, from the reaction system, driving the equilibrium towards the formation of the anhydrous salt. google.comgoogle.com For instance, reacting a hydrated cobalt(II) compound with benzoic acid in an appropriate organic solvent near the boiling temperature of the water-solvent azeotrope can yield anhydrous this compound crystals upon cooling. google.com
Table 1: Overview of Solvent-Based Precipitation Methods
| Cobalt Source | Benzoate Source | Solvent System | Key Process | Reference |
|---|---|---|---|---|
| Cobalt(II) sulfate | Sodium benzoate | Water | Aqueous precipitation | scielo.br |
| Hydrated Cobalt(II) compounds | Benzoic acid | Water-immiscible organic solvent (e.g., heptane) | Azeotropic distillation to remove water | google.com |
| Cobalt(II) chloride dihydrate (CoCl₂·2H₂O) | - (Displacement) | Low-carbon alcohols or acetonitrile | Solvent displacement followed by azeotropic distillation | google.com |
Solid-state synthesis offers a solvent-free alternative for preparing this compound. These reactions are typically carried out by grinding or heating solid reactants together. A common method involves the reaction of cobalt(II) basic carbonate with a slight excess of benzoic acid. scielo.brresearchgate.net The mixture is heated, often in an aqueous suspension, to facilitate the neutralization reaction. The resulting solution is then evaporated to yield the solid product. scielo.br The excess benzoic acid can be removed by sublimation prior to the thermal decomposition of the benzoate compound. researchgate.net
Solid-state reactions can also be used to synthesize more complex derivatives, such as aqua-bridged binuclear this compound complexes with auxiliary ligands like pyridine (B92270). researchgate.net These reactions demonstrate the versatility of solid-state chemistry in creating intricate coordination structures without the need for bulk solvents. researchgate.net
Table 2: Solid-State Reaction Parameters
| Cobalt Reactant | Benzoate Reactant | Reaction Condition | Product Example | Reference |
|---|---|---|---|---|
| Cobalt(II) basic carbonate | Benzoic acid | Heating an aqueous suspension to near boiling | Co(C₇H₅O₂)₂ | scielo.brresearchgate.net |
| Cobalt(II) source | Benzoic acid and Pyridine | Solid-state grinding/heating | [Co₂(μ-H₂O)(μ-OBz)₂(OBz)₂(Py)₄] | researchgate.net |
Solvothermal and Hydrothermal Synthesis of this compound Complexes
Solvothermal and hydrothermal methods are powerful techniques for synthesizing crystalline coordination compounds, including this compound complexes. These methods involve heating reactants in a sealed vessel (an autoclave) with a solvent at temperatures above its boiling point, leading to increased pressure. researchgate.net This process facilitates the dissolution of reactants and promotes the crystallization of the final product, often yielding materials with high crystallinity and unique structures. researchgate.netresearchgate.net
The general procedure consists of mixing a cobalt(II) salt (such as a chloride or acetate) with benzoic acid or its derivatives in water (hydrothermal) or an organic solvent (solvothermal). researchgate.net The mixture is sealed in a Teflon-lined reactor and heated for a period ranging from hours to several days at temperatures typically between 120-150 °C. researchgate.net
The choice of solvent is a critical parameter in solvothermal and hydrothermal synthesis, as it significantly influences the resulting product's morphology, purity, and crystal structure. researchgate.netwhiterose.ac.ukmanchester.ac.uk Different solvents can act as reactants, templates, or simply as a medium for the reaction, thereby altering the coordination environment of the cobalt(II) ion and the self-assembly process. researchgate.net
For instance, the use of different solvents or solvent mixtures can lead to variations in crystal habit, from needle-like to plate-like morphologies. nih.gov This is because solvent molecules can interact differently with specific crystal faces, either promoting or inhibiting growth along certain crystallographic directions. whiterose.ac.uknih.gov Factors such as solvent polarity, viscosity, and hydrogen-bonding capability play a crucial role in the crystallization process and the potential incorporation of solvent molecules into the crystal lattice. researchgate.netresearchgate.net
Table 3: Effect of Solvent on Crystal Properties
| Solvent Property | Influence on Crystallization | Potential Outcome | Reference |
|---|---|---|---|
| Polarity and Hydrogen Bonding | Alters solute-solvent interactions and molecular self-assembly. | Formation of different polymorphs or solvates. | researchgate.netwhiterose.ac.uk |
| Viscosity | Affects diffusion rates and nucleation kinetics. | Changes in crystal size and number. | nih.gov |
| Coordination Ability (e.g., DMF, water) | Solvent can act as a ligand, fulfilling coordination sites of the metal ion. | Incorporation of solvent into the final structure, stabilizing it. | researchgate.netresearchgate.net |
| Solvent Mixture Composition | Can be used to fine-tune solution properties and control crystal habit. | Tailoring of crystal morphology (e.g., from needles to plates). | whiterose.ac.ukmanchester.ac.uk |
Hydrothermal synthesis is particularly well-suited for the growth of high-quality single crystals of this compound and its derivatives. researchgate.netasianpubs.org The high pressure and temperature conditions enhance the solubility of the reactants, and slow cooling of the autoclave allows for the gradual formation of well-ordered crystals. This method has been successfully used to synthesize single crystals of cobalt(II) complexes with various benzoate-derived ligands. researchgate.netasianpubs.org For example, a cobalt(II) mononuclear complex was synthesized by the self-assembly of cobalt nitrate (B79036) with 9-ethylcarbazole-3,6-dicarboxylic acid under hydrothermal conditions, yielding single crystals suitable for X-ray diffraction analysis. researchgate.net
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for synthesizing cobalt compounds. These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.
One such method is sonochemical synthesis, which utilizes high-intensity ultrasound to induce chemical reactions. This technique has been used to produce nano-sized cobalt(II) metal-organic compounds, offering a rapid and efficient alternative to conventional heating. ijcce.ac.ir The formation, morphology, and size of the resulting particles can be controlled by adjusting parameters like temperature, reaction time, reactant concentration, and sonication power. ijcce.ac.ir
Using water as a solvent is another key aspect of green synthesis, as it is non-toxic and readily available. rsc.org The development of catalysts that are active in aqueous media represents a significant advancement. rsc.org Furthermore, green synthesis can involve the use of biological materials, such as plant extracts, which can act as reducing and capping agents in the formation of cobalt oxide nanoparticles from cobalt precursors. mdpi.com While not directly synthesizing this compound, these methods highlight the potential for using greener precursors and reaction conditions in the synthesis of cobalt-based materials. Another green approach involves using aqueous two-phase systems for the extraction and separation of cobalt(II) ions, which can be a preliminary step in its conversion to compounds like benzoate. nih.gov
Table 4: Green Synthesis Techniques for Cobalt Compounds
| Technique | Description | Advantages | Reference |
|---|---|---|---|
| Sonochemical Synthesis | Application of ultrasound to initiate and promote the reaction. | Increased reaction rates, formation of nanostructures, energy efficiency. | ijcce.ac.ir |
| Aqueous Synthesis | Using water as the primary solvent for the reaction. | Non-toxic, inexpensive, and environmentally friendly. | rsc.org |
| Biosynthesis | Using plant extracts or other biological materials as reducing/capping agents. | Eco-friendly, cost-effective, avoids use of toxic chemicals. | mdpi.com |
| Aqueous Two-Phase Systems (ATPS) | Used for efficient and selective extraction of Co(II) ions from solutions. | Efficient separation, potential for recycling of phase-forming components. | nih.gov |
Mechanochemical Synthesis Protocols
Mechanochemical synthesis, a solvent-free or low-solvent technique involving the grinding or milling of reactants, has emerged as a green and efficient method for the preparation of coordination compounds. In the context of cobalt(II) benzoates, this approach has been explored for the synthesis of derivatives, particularly those involving substituted ligands.
An attempted synthesis of anhydrous Co(II)-bis(4-nitrobenzoate) was undertaken via a mechanochemical route. researchgate.net The starting material for this process was the tetraaquadihydrate compound of cobalt(II) 4-nitrobenzoate (B1230335). researchgate.net This method highlights a strategic approach to directly target anhydrous forms of the complex by physically manipulating the hydrated precursor, thereby avoiding conventional heating methods that might lead to decomposition or unwanted side reactions. While this specific attempt resulted in the formation of a diaqua compound, it underscores the potential of mechanochemistry to induce solid-state transformations and access different coordination environments around the cobalt(II) center. researchgate.net
Further research into the mechanochemical synthesis of cobalt(II) complexes has demonstrated the feasibility of inducing intramolecular redox reactions in the solid state. For instance, cobalt(II) hydrazine-azide complexes have been used to prepare metallic cobalt nanoparticles through mechanochemical reactions with sodium or potassium hydroxide (B78521). researchgate.net This indicates the broader applicability of mechanochemical methods in the chemistry of cobalt compounds, suggesting that with the appropriate choice of reactants and milling conditions, the direct synthesis of various this compound derivatives could be achieved efficiently and sustainably.
Sonochemical and Microwave-Assisted Preparations
Alternative energy sources like ultrasound (sonochemistry) and microwave irradiation have been successfully employed in the synthesis of this compound derivatives, often leading to significant reductions in reaction times, increased yields, and the formation of nanostructured materials. americanelements.comnih.govnih.gov
Sonochemical Synthesis:
The application of ultrasonic waves can induce acoustic cavitation, creating localized hot spots with high temperatures and pressures that accelerate chemical reactions. This technique has been utilized to synthesize nanostructures of various cobalt(II) metal-organic complexes. For example, new cobalt(II) complexes derived from the azo-coupling reaction of 4-aminobenzoic acid with other aromatic moieties have been prepared through a sonochemical process. americanelements.comnih.gov In a typical procedure, solutions of the organic ligands and a cobalt(II) salt, such as cobalt(II) acetate (B1210297) tetrahydrate, are subjected to ultrasonic irradiation, leading to the precipitation of the desired nanostructured complex. americanelements.comnih.gov
Similarly, two new nanoscale cobalt(II) coordination compounds based on 2,3-pyrazinedicarboxylic acid were synthesized using a sonochemical process. ub.edu The general procedure involved placing an aqueous solution of the ligand in an ultrasonic bath and adding a solution of cobalt(II) acetate dropwise under irradiation. ub.edu This method has proven effective in producing both 0D and 1D coordination polymers with controlled size and morphology. ub.edu
Microwave-Assisted Synthesis:
Microwave-assisted synthesis is another green chemistry approach that utilizes microwave energy to rapidly and uniformly heat the reaction mixture, resulting in dramatically accelerated reaction rates. This method has been widely applied to the synthesis of transition metal complexes, including those of cobalt(II). nih.govnih.gov
The synthesis of a mononuclear cobalt(II) complex with a β-diketone ligand derived from 4-chloro-benzoic acid was achieved using microwave irradiation. asianpubs.org In this solid-phase synthesis, the ligand and cobalt(II) chloride hexahydrate were mixed and irradiated in a microwave oven for a short period, leading to the formation of the complex. asianpubs.org Another study reports the microwave-assisted synthesis of cobalt(II) complexes with amide ligands, where a solution of the ligand and cobalt(II) perchlorate (B79767) in ethanol (B145695) was irradiated for a few minutes. theijes.com These examples demonstrate that microwave-assisted synthesis is a versatile and efficient technique for the rapid preparation of cobalt(II) complexes with benzoate-related ligands.
| Synthesis Method | Reactants | Conditions | Product | Key Advantages |
| Sonochemical | H₂L¹, HL², HL³ + Co(OAc)₂·4H₂O | Sonochemical process | Nanostructures of (CoL¹)·0.5DMF·1.5MeOH, (Co(L²)₂)·1.5MeOH, (Co(L³)₂)·0.5DMF·0.5MeOH | Formation of nanostructures |
| Sonochemical | 2,3-pyrazinedicarboxylic acid, adenine (B156593) + Co(OAc)₂ | Ultrasonic bath, 160 W, 60 °C | (adH)₃[Co(Hpzdc)(pzdc)₂]·6H₂O | Facile synthesis of nanoscale coordination compounds |
| Microwave-Assisted | 4-chloro-benzoic acid derivative ligand + CoCl₂·6H₂O | Microwave irradiation, 300 W, 5 min | Mononuclear Co(II) complex | Rapid, solid-phase synthesis |
| Microwave-Assisted | Amide ligands + Co(ClO₄)₂ | Microwave irradiation, 600 W, 2-6 min | Co(II) amide complexes | Easier, convenient, and eco-friendly |
Synthesis of Substituted Benzoate Derivatives of Cobalt(II)
The synthesis of cobalt(II) complexes with substituted benzoate ligands allows for the systematic modification of the electronic and steric properties of the resulting materials. Halo- and nitro/amino-substituted benzoates are commonly employed to this end, leading to complexes with diverse structures and potential applications.
Preparation with Halo-substituted Benzoate Ligands
The incorporation of halogen atoms, particularly fluorine, into the benzoate ligand can significantly influence the coordination chemistry and supramolecular assembly of cobalt(II) complexes. For instance, a binuclear cobalt complex, [Co₂(H₂O)(TFMBz)₄(py)₄], containing 3,5-bis(trifluoromethyl)benzoate (B8306798) (TFMBz) ligands was synthesized and used as a precursor for coordination polymers. acs.org The synthesis of these coordination polymers was achieved by reacting the precursor with 4,4'-bipyridine (B149096) (bpy) in various solvents and conditions, leading to the formation of different supramolecular isomers. acs.org
Another example involves the use of a 4-chloro-benzoic acid derivative in a microwave-assisted synthesis to produce a mononuclear cobalt(II) complex. asianpubs.org The β-diketone ligand was first synthesized from 2,4-dihydroxyacetophenone and 4-chloro-benzoyl chloride, and then reacted with CoCl₂·6H₂O under microwave irradiation. asianpubs.org
| Ligand | Cobalt Source | Ancillary Ligand | Solvent/Method | Product |
| 3,5-Bis(trifluoromethyl)benzoic acid | [Co₂(H₂O)(TFMBz)₄(py)₄] | 4,4'-Bipyridine | Water, Acetone, Ethoxyethanol | [Co(TFMBz)₂(bpy)]n, [Co₂(TFMBz)₄(bpy)₂]n |
| 4-Chloro-benzoic acid derivative | CoCl₂·6H₂O | Ethanol | Microwave-assisted, solid phase | Bis(4-chloro-benzoic acid derivative)-bis-ethanol-cobalt(II) |
Synthesis with Nitro- and Amino-substituted Benzoate Ligands
Nitro- and amino-substituted benzoate ligands introduce functionalities that can participate in hydrogen bonding and alter the electronic properties of the cobalt(II) center.
Nitro-substituted Benzoates:
A series of new mixed-ligand cobalt(II) 4-nitrobenzoate (4-nba) complexes have been synthesized and structurally characterized. researchgate.net The synthesis typically involves the reaction of cobaltous carbonate with 4-nitrobenzoic acid in water, followed by the addition of various N-donor ligands (e.g., N-methylimidazole, 2-methylimidazole, pyrazole) or amides (formamide, acetamide). researchgate.net These reactions yield complexes with diverse coordination environments, where the 4-nitrobenzoate ligand can exhibit different binding modes. researchgate.net
Complexes with 2-nitrobenzoic acid have also been prepared. A mononuclear cobalt(II) complex was synthesized using 2-nitrobenzoic acid and pyrazine-2-carboxamide in the presence of sodium bicarbonate and cobalt(II) acetate tetrahydrate. researchgate.net Another study details the synthesis of a nitro-derivative of fenamic acid (4'-nitro-fenamic acid) and its use in preparing four different Co(II) complexes, both with and without N,N'-donor ancillary ligands like 1,10-phenanthroline. nih.gov
Amino-substituted Benzoates:
The synthesis of cobalt(II) complexes with amino-substituted ligands is an active area of research. While direct synthesis with aminobenzoic acids is common, related systems often involve the reaction of cobalt(II) salts with ligands containing amino groups. For example, cobalt(II) complexes with amino acids have been synthesized by reacting cobalt salts with lysine, leucine, and methionine in aqueous solutions. elsevierpure.com In a different approach, cobalt(II) complexes have been prepared using ligands derived from the condensation of 4-amino-3-mercapto-6-methyl-5-oxo-1,2,4-triazine with 2-acetylpyridine. nih.gov Furthermore, cobalt(II) complexes with amino acid-mixed salicylaldehyde (B1680747) ligands have been synthesized, demonstrating the versatility of incorporating amino functionalities into the coordination sphere of cobalt(II). researchgate.net These examples, while not strictly using aminobenzoate ligands, illustrate the general strategies for incorporating amino groups into cobalt(II) coordination compounds.
| Ligand | Cobalt Source | Ancillary Ligand/Reagent | Solvent | Product |
| 4-Nitrobenzoic acid | Cobaltous carbonate | N-methylimidazole, 2-methylimidazole, pyrazole, formamide, acetamide | Water | Mixed-ligand Co(II) 4-nitrobenzoates |
| 2-Nitrobenzoic acid | Cobalt(II) acetate tetrahydrate | Pyrazine-2-carboxamide, Sodium bicarbonate | Aqueous solution | Mononuclear Co(II) complex |
| 4'-Nitro-fenamic acid | Co(II) salt | 1,10-Phenanthroline, 2,2'-bipyridylamine | - | [Co(4'-NO₂-fen)₂(MeOH)₄], [Co(4'-NO₂-fen)₂(phen)], etc. |
| Amino acids (Lysine, Leucine, Methionine) | Co(II) salt | - | Aqueous solution | [Co-(L¹H₂O)₂]·H₂O, [Co-(L²H₂O)₂]·H₂O, [Co(L³H₂O)₂]·2H₂O |
Synthesis of Heterometallic this compound Complexes
The construction of heterometallic complexes containing cobalt(II) and another metal ion offers a pathway to materials with enhanced or novel magnetic, catalytic, or optical properties arising from the synergistic interactions between the different metal centers.
Bimetallic Coordination Assemblies
Bimetallic coordination polymers (CPs) featuring two distinct metal ions as nodes are a significant class of heterometallic complexes. nih.gov The synthesis of these materials can generally be achieved through one-pot methods or post-synthetic modifications. nih.gov In the context of this compound systems, the strategy often involves the use of pre-synthesized metal complexes as "metallo-ligands" that can coordinate to a second metal ion.
While specific examples of bimetallic this compound complexes are part of a broader field of coordination chemistry, the principles of their synthesis can be inferred from related systems. For instance, the synthesis of bimetallic coordination polymers of cobalt(II) has been achieved using ligands like 1,3,5-benzenetricarboxylate (a tricarboxylate analogue of benzoate) and various bis(imidazole) ligands under hydrothermal conditions. nih.gov These reactions yield complex 3D frameworks where the cobalt centers are linked by the carboxylate and imidazole-based ligands. nih.gov
Multimetallic Systems Incorporating this compound Units
The synthesis of multimetallic systems incorporating this compound units represents a sophisticated area of coordination chemistry, aiming to create complex architectures with tailored magnetic, catalytic, or material properties. These systems, often referred to as heterometallic or mixed-metal complexes, involve the assembly of cobalt(II) ions with one or more different metal ions, where benzoate or its derivatives act as bridging or terminal ligands. The synthetic strategies employed are diverse and often rely on the principles of self-assembly, guided by the coordination preferences of the constituent metal ions and the coordinating modes of the benzoate ligands.
General synthetic strategies for constructing these multimetallic systems often involve the reaction of a cobalt(II) salt, a salt of the other desired metal(s), and the benzoic acid ligand in a suitable solvent system. The choice of solvent, temperature, pH, and the presence of ancillary ligands can significantly influence the final structure of the product. Hydrothermal and solvothermal methods are commonly employed to facilitate the crystallization of these complex structures.
A key challenge in synthesizing heterobimetallic complexes is to control the assembly process to avoid the formation of simple homometallic species. One successful strategy involves the use of pre-formed metal-ligand complexes as building blocks. For instance, a mononuclear or dinuclear this compound complex can be reacted with a salt of another metal, promoting the formation of a larger, heterometallic cluster.
While specific research detailing multimetallic systems with simple this compound is limited, extensive studies on related heterometallic carboxylate systems, particularly those involving 3d-4f metal combinations, provide significant insights into potential synthetic routes. These studies highlight the use of multidentate ligands that possess distinct binding sites favorable for different metal ions, a principle that can be extended to benzoate-containing systems.
For example, the synthesis of 3d-4f heterometallic complexes often utilizes ligands with both hard (e.g., carboxylate oxygen) and soft (e.g., nitrogen from another functional group) donor atoms. This allows for the selective coordination of lanthanide ions (hard acids) and transition metal ions like cobalt(II) (borderline acid). In such a scenario, a benzoate ligand could be modified with a nitrogen-containing substituent to create a suitable environment for the assembly of a Co(II)-Ln(III) system.
Another approach involves the one-pot reaction of a Co(II) carboxylate complex with other metal complexes. For instance, cobalt-expanded zirconium- and cerium-oxo clusters have been synthesized by reacting a Co(II) carboxylate complex with pre-formed hexanuclear zirconium or cerium clusters in the presence of other ligands and a base. rsc.org This method demonstrates the feasibility of incorporating cobalt into larger, pre-existing metal-oxo carboxylate frameworks.
The following table summarizes representative research findings on the synthesis of multimetallic systems that, while not all strictly containing this compound, provide methodologies applicable to its incorporation into such structures.
| Product | Reactants | Synthetic Method | Key Findings | Reference |
|---|---|---|---|---|
| [Co3Ln2(L)4(C2O4)2(H2O)2·6H2O]n (Ln = Pr, Nd, Sm) | Co(II) salt, Ln(III) salt, Benzimidazole-5,6-dicarboxylic acid (H2L), Oxalic acid | Hydrothermal | Formation of 3D frameworks where linear Co3 clusters are linked to 1D {Ln–O–C}n chains by the dicarboxylate ligand. Demonstrates the use of mixed carboxylate ligands to bridge different metal centers. | rsc.org |
| {CeIV3CoIII2} and {ZrIV6CoII6} oxo clusters | Co(II) carboxylate complex, [Ce6O4(OH)4(piv)12] or [Zr6O4(OH)4(ib)12(H2O)], N-butyldiethanolamine, Triethylamine | One-pot reaction in acetonitrile | Successful incorporation of cobalt ions into pre-existing hexanuclear cerium or zirconium carboxylate clusters, forming heterometallic oxo clusters. | rsc.org |
| [Cu(MeOH)(L)Ln(NO3)3] (Ln = Ce, Pr, Nd) | 2,2-dimethylpropan-1,3-diamine, o-vanillin, Copper(II) nitrate, Ln(III) nitrate | One-pot synthesis in methanol | A hexadentate Schiff base ligand (H2L) with distinct inner (N2O2) and outer (O4) coordination sites facilitates the assembly of 3d-4f heterometallic complexes. This ligand design principle is applicable to benzoate-based systems. | mdpi.com |
**structural Elucidation and Crystallography of Cobalt Ii Benzoate Compounds**
Single-Crystal X-ray Diffraction Studies of Cobalt(II) Benzoate (B1203000) Monomers
Single-crystal X-ray diffraction analysis provides definitive proof of structure for monomeric cobalt(II) benzoate complexes. These studies are crucial for establishing the fundamental coordination chemistry of the Co(II) ion with benzoate ligands, which serves as the basis for more complex polymeric structures.
The cobalt(II) ion (Co²⁺), with its d⁷ electron configuration, is known for its flexibility in adopting various coordination numbers and geometries, including four-coordinate (tetrahedral), five-coordinate (square pyramidal or trigonal bipyramidal), and six-coordinate (octahedral) arrangements. researchgate.netyoutube.com The specific geometry in a given this compound complex is influenced by the nature of the benzoate ligand (and any co-ligands), steric factors, and crystal packing forces.
In many characterized structures, Co(II) centers are found in a six-coordinate, distorted octahedral environment. For example, in a novel one-dimensional coordination polymer constructed from 2-hydroxybenzoate and 4,4′-bipyridine ligands, two independent Co(II) centers were identified, both exhibiting distorted octahedral geometry. nih.govnih.goviucr.org One center has a [CoN₂O₄] chromophore type, while the other is [CoN₂O₃O']. nih.govnih.gov Similarly, octahedral coordination has been observed in complexes where Co(II) is coordinated by four oxygen atoms from benzoate-type ligands and two nitrogen atoms from other ligands. researchgate.net While octahedral geometry is common, other coordination environments like distorted square pyramidal and trigonal monopyramidal geometries have also been reported for cobalt(II) complexes. mdpi.comacs.org
| Compound Example | Coordination Number | Geometry | Coordinating Atoms | Source |
|---|---|---|---|---|
| [Co₂(2-OHbenz)₄(4,4′-bpy)₂.₅(H₂O)]ₙ | 6 | Distorted Octahedral | N, O | nih.govnih.gov |
| Trinuclear Co(II) complex with OAc⁻ | 5 and 6 | Distorted Square Pyramidal and Octahedral | N/A | mdpi.com |
| [Co(L)₂]ₙ (L = 3-nitro-5-(pyridine-4-yl)benzoate) | 6 | Octahedral | N, O | researchgate.net |
| [Co(NCH)LOCH2O]⁻ | 4 | Trigonal Monopyramidal | N | acs.org |
Crystallographic data provides precise measurements of the distances between the central Co(II) ion and the coordinating atoms of the benzoate and other ligands (bond lengths) as well as the angles between these bonds. These parameters are indicative of the nature and strength of the coordination bonds.
In a cobalt(II) complex involving 2-hydroxybenzoate and 4,4′-bipyridine, the Co—O bond lengths were found to be in the range of 2.0408(14) to 2.348(15) Å, and the Co—N bond lengths ranged from 2.1177(16) to 2.1568(17) Å. nih.gov The variation in these lengths can be attributed to the different coordination modes of the carboxylate groups (monodentate, bidentate chelating, or bridging) and the nature of the other coordinated ligands, such as water or nitrogen-donor molecules. The bond angles around the cobalt center often deviate from the ideal values of 90° and 180° for a perfect octahedron, indicating a distorted geometry, which is common for Co(II) complexes. nih.govnih.gov
| Bond | Length (Å) | Angle | Degree (°) |
|---|---|---|---|
| Co1—O1 | 2.0408(14) | O1—Co1—O5 | 88.94(6) |
| Co1—O5 | 2.2536(15) | O1—Co1—N1 | 91.31(6) |
| Co1—N1 | 2.1177(16) | O5—Co1—N1 | 88.89(6) |
| Co2—O2 | 2.0594(14) | O2—Co2—O8 | 91.68(6) |
| Co2—O8 | 2.0792(14) | O2—Co2—N2 | 91.09(6) |
| Co2—N2 | 2.1568(17) | O8—Co2—N2 | 92.17(6) |
Polymeric and Supramolecular Architectures of this compound
This compound and its derivatives are excellent building blocks for constructing coordination polymers. The benzoate ligand can adopt various bridging modes, linking multiple Co(II) centers together. The inclusion of additional organic linker molecules, often with nitrogen donor atoms like 4,4′-bipyridine, allows for the extension of these structures into one, two, or three dimensions, leading to a rich variety of supramolecular architectures.
The simplest form of polymeric this compound structures are one-dimensional (1D) chains. These are formed when Co(II) ions are repeatedly bridged by benzoate ligands or a combination of benzoate and other linkers. For instance, Co(II) ions can be connected by 4,4'-bipyridine (B149096) ligands to form infinite one-dimensional chains, with benzoate ligands coordinated to the metal centers and extending outwards from the chain. researchgate.netnih.gov
In some cases, more complex 1D structures like zigzag chains or ladders can form. A zigzag chain-like structure was observed in a Co(II) coordination polymer where dinuclear cobalt units, bridged by 2-hydroxybenzoate ligands, are further connected by 4,4′-bipyridine ligands. nih.govnih.goviucr.org Ladder-type chains have also been synthesized, consisting of binuclear "Co₂(benzoate)₄" nodes that are doubly linked by bridging ligands. acs.orgunifi.it
By introducing ligands capable of connecting the 1D chains, two-dimensional (2D) layers and networks can be constructed. In these structures, the Co(II) ions and benzoate ligands form sheets that extend in two directions. A 2D network can be formed when all carboxylate units of a benzoate derivative act as bidentate bridging ligands, generating chains that are then interlinked by another bridging ligand like 4,4'-bipyridine. acs.orgunifi.it Hydrogen bonding and π-π stacking interactions between adjacent chains can also play a crucial role in assembling 1D chains into a 2D supramolecular architecture. researchgate.netnih.gov In other examples, Co(II) cations are directly bridged by benzoate-type ligands to form an interesting 2D network structure. researchgate.net The result is often a layered material, such as the divalent cobalt two-dimensional slab coordination polymer reported with 4-(carboxylatomethyl)benzoate. nih.goviucr.org
The assembly of this compound units with appropriate organic linkers can lead to the formation of highly ordered, porous, three-dimensional (3D) structures known as Metal-Organic Frameworks (MOFs). rsc.org In these materials, cobalt ions or cobalt-containing clusters (like the trinuclear {Co₃(RCOO)₆} unit) act as nodes, which are connected by the organic linkers (struts) to build an extended, often porous, framework. mdpi.comnih.gov
**coordination Chemistry and Ligand Field Theory in Cobalt Ii Benzoate Systems**
Solvent Effects on Cobalt(II) Benzoate (B1203000) Complex Formation and Stability
The solvent plays a critical role in the synthesis and stability of cobalt(II) benzoate complexes, influencing coordination geometry, nuclearity, and the dimensionality of polymeric structures. While extensive thermodynamic data specifically for this compound across a wide range of solvents is not abundant, the behavior can be inferred from studies on analogous cobalt(II) carboxylate and other metal benzoate systems. The choice of solvent can lead to the formation of different supramolecular isomers, highlighting the subtle energetic balance that dictates the final structure. acs.org
Solvents can be broadly categorized by their properties, such as polarity, donor number (a measure of Lewis basicity), and ability to participate in hydrogen bonding. These characteristics determine how strongly the solvent molecules interact with the cobalt(II) cation and the benzoate anion, thereby affecting the stability of the resulting complex.
[Co(S)ₙ]²⁺ + m C₇H₅O₂⁻ ⇌ [Co(C₇H₅O₂)ₘ(S)ₙ₋ₓ]⁽²⁻ᵐ⁾⁺ + x S
The stability of the complex will be lower in solvents that are strong Lewis bases and can effectively solvate the Co(II) ion, thus shifting the equilibrium to the left.
Non-Coordinating Solvents: In solvents with low donor numbers, such as benzene (B151609) or acetone, the primary interaction is between the cobalt(II) ion and the benzoate ligand. The solvent's main role is to provide a medium for the reaction and to solvate the complex as a whole. Studies on the extraction of Co(II) from aqueous solutions into benzene using carboxylic acids show that the thermodynamics of complex formation are significantly influenced by the organic solvent medium. pleiades.online In such environments, the intrinsic stability of the Co-O bond with the benzoate carboxylate group is the dominant factor.
Solvent Polarity and Dielectric Constant: The dielectric constant of the solvent affects the electrostatic interactions between the charged ions. The stability of ionic complexes generally increases as the dielectric constant of the medium decreases. ias.ac.in In a lower-dielectric-constant solvent, the electrostatic attraction between the Co²⁺ cation and the benzoate anion is stronger, favoring complex formation. Furthermore, the solubility of both the reactants and the resulting complex is a critical factor. The solubility of benzoic acid, for example, is known to increase with the proportion of ethanol (B145695) in ethanol-water mixtures and with increasing temperature. jbiochemtech.com
The following table summarizes key properties of common solvents relevant to the coordination chemistry of this compound.
| Solvent | Dielectric Constant (20°C) | Donor Number (DN) | Boiling Point (°C) | Coordinating Ability |
|---|---|---|---|---|
| Water | 80.1 | 18.0 | 100.0 | High |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 29.8 | 189.0 | High |
| Methanol | 32.7 | 19.0 | 64.7 | Moderate |
| Ethanol | 24.5 | 20.0 | 78.4 | Moderate |
| Acetone | 20.7 | 17.0 | 56.0 | Moderate |
| Benzene | 2.3 | 0.1 | 80.1 | Very Low |
pH-Dependent Speciation of this compound in Solution
The speciation of this compound in aqueous solution is highly dependent on pH. The pH governs the protonation state of the benzoate ligand and the hydrolysis of the cobalt(II) aqua ion, creating a competitive equilibrium that dictates which species are dominant.
Acid-Base Equilibrium of the Ligand: Benzoic acid is a weak acid with a pKa of approximately 4.2. oup.comgwu.edu Below this pH, the protonated, neutral benzoic acid (C₇H₅O₂H) form predominates, which is a poor ligand. Above this pH, the deprotonated benzoate anion (C₇H₅O₂⁻) becomes the dominant form and is available for complexation.
C₇H₅O₂H ⇌ C₇H₅O₂⁻ + H⁺ ; pKa ≈ 4.2
Complex Formation Equilibrium: The benzoate anion forms a 1:1 complex with the cobalt(II) ion. Studies of various metal-carboxylate complexes have determined the stability constant (log K₁) for this interaction.
Co²⁺ + C₇H₅O₂⁻ ⇌ [Co(C₇H₅O₂)]⁺
Hydrolysis of the Cobalt(II) Ion: In aqueous solution, the Co(II) ion exists as the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺. chemguide.co.uk As the pH increases, this aqua ion undergoes hydrolysis, forming various hydroxo species. cost-nectar.euresearchgate.net
[Co(H₂O)₆]²⁺ ⇌ [Co(H₂O)₅(OH)]⁺ + H⁺ [Co(H₂O)₅(OH)]⁺ ⇌ [Co(H₂O)₄(OH)₂] + H⁺
The interplay of these equilibria results in the following pH-dependent speciation:
Strongly Acidic Conditions (pH < 2): The equilibrium of the ligand is shifted far to the left, meaning the concentration of the benzoate anion is negligible. The dominant cobalt species is the free [Co(H₂O)₆]²⁺ ion. Consequently, virtually no this compound complex is formed.
Moderately Acidic to Neutral Conditions (pH 3 to 7): As the pH rises above the pKa of benzoic acid, the concentration of the benzoate anion increases significantly, allowing for the formation of the [Co(C₇H₅O₂)]⁺ complex. The optimal pH range for the formation of this complex is typically between 5 and 7, where there is a sufficient concentration of benzoate anions, but before the onset of significant cobalt(II) hydrolysis. researchgate.net
Alkaline Conditions (pH > 8): In this range, the concentration of hydroxide (B78521) ions (OH⁻) becomes high enough to compete effectively with the benzoate ligand. The hydrolysis equilibrium of Co(II) shifts to the right, leading to the formation of cobalt hydroxo species like [Co(OH)]⁺ and the eventual precipitation of solid cobalt(II) hydroxide, Co(OH)₂. chemguide.co.ukcost-nectar.eu This process sequesters the cobalt(II) ions, causing the dissociation of the this compound complex.
The stability constants for Co(II) with benzoate and similar carboxylate ligands are presented below, providing context for the strength of the complex. cdnsciencepub.com
| Ligand Anion | log K₁ (Co²⁺) |
|---|---|
| Benzoate | 1.55 |
| Acetate (B1210297) | 1.34 |
| Formate | 0.96 |
| Chloroacetate | 0.7 |
Data measured at 30°C and ionic strength 0.4. cdnsciencepub.com
The key hydrolysis reactions for the aqueous Co(II) ion are summarized in the following table.
| Equilibrium Reaction | log K (25°C, infinite dilution) |
|---|---|
| Co²⁺ + H₂O ⇌ Co(OH)⁺ + H⁺ | -9.65 |
| Co²⁺ + 2H₂O ⇌ Co(OH)₂ (aq) + 2H⁺ | -18.8 |
| 4Co²⁺ + 4H₂O ⇌ Co₄(OH)₄⁴⁺ + 4H⁺ | -30.53 |
Source: Baes and Mesmer, 1976. cost-nectar.eu
**spectroscopic Investigations of Cobalt Ii Benzoate**
Infrared and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful method for analyzing the bonding within cobalt(II) benzoate (B1203000). These methods probe the vibrational energy levels of the molecule, offering insights into the coordination of the benzoate ligand and the nature of the cobalt-oxygen bonds.
The coordination of the benzoate ligand to the cobalt(II) ion induces significant shifts in the vibrational frequencies of the carboxylate group (COO) compared to free benzoic acid. The most diagnostic of these are the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO group. rsc.org In cobalt(II) benzoate trihydrate, characteristic absorption bands for the asymmetric COO vibrations are found at 1539 and 1495 cm⁻¹, while the symmetric vibrations appear at 1420 and 1383 cm⁻¹. rsc.orgresearchgate.net For anhydrous this compound, slightly different values have been reported, with νₐₛ(COO) at 1541 cm⁻¹ and νₛ(COO) at 1433 cm⁻¹, or alternatively, νₐₛ(COO) at 1522 cm⁻¹ and νₛ(COO) at 1411 and 1380 cm⁻¹. rsc.org The presence of a distinctive band in the 1638–1605 cm⁻¹ region in the IR spectra of various complexes is also considered typical for the asymmetric vibration of a coordinated carboxylate group. researchgate.net The separation between the asymmetric and symmetric stretching frequencies (Δν = νₐₛ - νₛ) is often used to infer the coordination mode of the carboxylate ligand (e.g., monodentate, bidentate chelating, or bidentate bridging).
Other notable vibrations include a very weak absorption band around 3054 cm⁻¹, which can be attributed to C-H stretching vibrations of the aromatic ring. rsc.org In hydrated forms of the complex, a broad absorption band related to the O-H stretching of water molecules is typically observed, for instance, centered around 2977 cm⁻¹ in this compound trihydrate. rsc.org
Table 1: Characteristic Infrared Vibrational Frequencies for this compound Complexes
Infrared and Raman spectroscopy can also directly probe the bond between the cobalt ion and the oxygen atoms of the benzoate ligand. The vibrations associated with the Co-O bond typically appear in the far-infrared region of the spectrum (below 600 cm⁻¹). For instance, an absorption band observed at 630 cm⁻¹ in a Co(II) complex has been attributed to a metal-oxygen interaction. semanticscholar.org In cobalt oxides, a band at 567 cm⁻¹ has been assigned to the Co-O stretching vibration mode. jconsortium.com The position and intensity of these bands are sensitive to the coordination geometry and the strength of the metal-ligand bond. The identification of these Co-O stretching frequencies provides direct evidence of the coordination of the carboxylate group to the cobalt center. researchgate.net
UV-Visible Spectroscopy for Electronic Transitions and Ligand Field Splitting
UV-Visible absorption spectroscopy is a key technique for investigating the electronic structure of d-block metal complexes. For this compound, this method reveals information about the d-orbital splitting, which is dictated by the coordination environment (e.g., octahedral or tetrahedral) of the Co(II) ion. The spectra are characterized by relatively weak d-d transitions and potentially more intense charge transfer bands. libretexts.orgwikipedia.org
Cobalt(II) is a d⁷ system. osti.gov In an octahedral ligand field, the ⁴F ground state of the free Co(II) ion splits into three terms: ⁴T₁g, ⁴T₂g, and ⁴A₂g. nih.gov Octahedral Co(II) complexes are typically high-spin and exhibit spin-allowed transitions from the ⁴T₁g(F) ground state to excited states. nih.govlibretexts.org Generally, two principal absorption bands are observed for octahedral Co(II) complexes. These correspond to the ⁴T₁g(F) → ⁴T₂g(F) (ν₁) and ⁴T₁g(F) → ⁴T₁g(P) (ν₃) transitions. For example, in cobalt(II)-doped trisphenanthrolinezinc nitrate (B79036) dihydrate, these broad bands appear at 10,750 cm⁻¹ and 22,000 cm⁻¹, respectively. nih.gov A third, often weaker transition, ⁴T₁g(F) → ⁴A₂g(F) (ν₂), may also be observed. researchgate.net
Tetrahedral Co(II) complexes, which lack a center of inversion, have Laporte-allowed d-d transitions and thus exhibit much more intense absorptions than their octahedral counterparts. umb.edulibretexts.org The splitting of d-orbitals is inverted compared to the octahedral case, and the ground state is ⁴A₂. jetir.org The characteristic blue color of many tetrahedral Co(II) compounds is due to the ⁴A₂(F) → ⁴T₁(P) transition, which typically occurs in the 15,000 - 20,000 cm⁻¹ range. jetir.org
Table 2: Representative d-d Electronic Transitions for Cobalt(II) Complexes
Charge transfer (CT) transitions involve the movement of an electron between molecular orbitals that are primarily ligand in character and those that are primarily metal in character. libretexts.org These transitions are Laporte- and spin-allowed, resulting in absorption bands that are typically much more intense (molar absorptivities, ε > 1,000 L mol⁻¹ cm⁻¹) than d-d bands. wikipedia.org In this compound, ligand-to-metal charge transfer (LMCT) is the more probable type of transition, where an electron is excited from a benzoate-centered orbital to a cobalt-centered d-orbital. libretexts.org These high-intensity bands often occur in the ultraviolet region of the spectrum. For instance, a strong charge transfer transition was reported at 25,650 cm⁻¹ in a cobalt(II) complex with benzoic acid hydrazide. goldengateintl.com The energy of these LMCT bands is related to the ease of oxidation of the ligand and the ease of reduction of the metal ion.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Cobalt(II) Spin States
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, making it highly suitable for studying the paramagnetic Co(II) (d⁷) ion. osti.gov EPR spectroscopy provides detailed information on the electronic structure, spin state, and coordination environment of the cobalt center. osti.gov
The Co(II) ion can exist in either a high-spin (S = 3/2) or a low-spin (S = 1/2) state, depending on the ligand field strength and coordination geometry. rsc.org EPR spectroscopy can readily distinguish between these states. Low-spin Co(II) complexes exhibit EPR spectra characteristic of an S = 1/2 system. osti.gov High-spin Co(II) (S = 3/2) is more common in octahedral and tetrahedral environments. rsc.org The EPR spectra of high-spin Co(II) are governed by the zero-field splitting (ZFS) parameters, D (axial) and E (rhombic), which describe the splitting of the spin states in the absence of an external magnetic field. rsc.orgmarquette.edu
The spectra can reveal whether the complex has an easy-axis (D < 0) or easy-plane (D > 0) magnetic anisotropy. rsc.org For example, a high-spin octahedral Co(II) complex exhibiting an easy-plane anisotropy showed effective g-values (g_eff) of [2.39, 3.47, 6.42]. rsc.org The spectra are often characterized by a distinctive eight-line hyperfine pattern due to the interaction of the unpaired electron(s) with the ⁵⁹Co nucleus (I = 7/2). nih.gov The resolvability and parameters of this hyperfine structure are sensitive to the symmetry and nature of the coordination environment. marquette.edu Therefore, EPR is a powerful tool for probing the subtle structural details of the cobalt(II) coordination sphere in benzoate complexes. marquette.edu
Table 3: Compound Names
| Compound Name |
|---|
| This compound |
| This compound trihydrate |
| Trisphenanthrolinezinc nitrate dihydrate |
| Benzoic acid |
| Cobalt(II) |
Anisotropy and Zero-Field Splitting Parameters
High-spin cobalt(II) (d⁷, S = 3/2) complexes are known for their significant magnetic anisotropy, which arises from spin-orbit coupling. This anisotropy leads to the lifting of the degeneracy of the spin sublevels even in the absence of an external magnetic field, a phenomenon known as zero-field splitting (ZFS). The ZFS is described by the axial (D) and rhombic (E) parameters within the spin Hamiltonian formalism. xn--michael-bhme-djb.de
The magnitude and sign of these parameters provide crucial information about the electronic ground state and the geometry of the coordination sphere. A large, negative D value is indicative of an easy-axis anisotropy, a desirable property for single-molecule magnets (SMMs), while a positive D value indicates an easy-plane anisotropy. nih.gov The rhombic parameter E quantifies the distortion from axial symmetry.
These parameters are typically determined through a combination of magnetometry and advanced spectroscopic techniques like high-frequency and -field electron paramagnetic resonance (HFEPR). nih.gov HFEPR allows for the direct determination of ZFS parameters by constructing resonance field vs. frequency diagrams. nih.gov For instance, studies on various pseudotetrahedral and hexacoordinate Co(II) complexes have reported a wide range of D values, from negative to positive, highlighting the sensitivity of magnetic anisotropy to the ligand field environment. nih.govresearchgate.net
Table 1: Representative Zero-Field Splitting Parameters for various Cobalt(II) Complexes
| Complex Type | D (cm⁻¹) | E (cm⁻¹) | g-values | Technique |
|---|---|---|---|---|
| Pseudotetrahedral [CoL₂Cl₂] | -8 to +11 | - | - | HFEPR, Magnetometry |
| Pseudotetrahedral [N₂O₂] Bis-Chelate | -26.8 | 3.8 | gₓ=1.98, gᵧ=2.2, g₂=2.42 | FD-FT THz-EPR |
| Hexacoordinate Mononuclear | +95 | - | gₓ=2.530, g₂=2.0 | Magnetometry |
This table presents data from various Co(II) complexes to illustrate typical parameter ranges; specific values for this compound would depend on its precise crystal structure.
Detection of Paramagnetic Centers
The cobalt(II) ion in its high-spin state has an electronic configuration of d⁷, resulting in one or more unpaired electrons which make the complex paramagnetic. osti.gov Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the most direct spectroscopic technique for detecting and characterizing such paramagnetic centers. nih.gov
EPR spectroscopy provides information on the electronic structure and the local environment of the Co(II) ion through the analysis of g-values and hyperfine couplings. osti.govresearchgate.net For high-spin Co(II) systems (S=3/2), the EPR spectra can be complex and are often recorded at cryogenic temperatures (e.g., liquid nitrogen temperature) to counteract the effects of rapid spin-lattice relaxation, which would otherwise lead to excessive line broadening. nih.govmarquette.edu
The EPR spectra of Co(II) complexes are typically characterized by anisotropic g-values (gₓ, gᵧ, g₂) that reflect the symmetry of the metal's coordination environment. nih.gov The deviation of these g-values from the free-electron value (gₑ ≈ 2.0023) is a consequence of spin-orbit coupling. nih.gov Analysis of the EPR spectrum allows for the characterization of the paramagnetic Co(II) center in this compound, confirming its high-spin state and providing insights into its coordination geometry. osti.govnih.gov
Table 2: Illustrative EPR g-values for High-Spin Cobalt(II) Centers
| System | g-values | Temperature |
|---|---|---|
| Tetraaza Macrocyclic Co(II) Complex | g∥ = 2.12, g⊥ = 1.78 | Liquid Nitrogen |
| Co(II) in [CoCo(AAP)] | g₁,₂,₃ ≈ 5.3, 3.5, 1.8 | - |
This table provides examples of g-values from different Co(II) environments to show the typical range and anisotropy observed in EPR studies.
X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Determination and Surface Analysis
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation states of elements within the top 10 nm of a material's surface. azom.comthermofisher.com For cobalt compounds, XPS can effectively distinguish between different oxidation states such as Co(0), Co(II), and Co(III). researchgate.net
The analysis focuses on the binding energies of core-level electrons, typically the Co 2p electrons. The Co 2p region of the spectrum shows two main peaks, Co 2p₃/₂ and Co 2p₁/₂, due to spin-orbit coupling. thermofisher.com The binding energy of the Co 2p₃/₂ peak for Co(II) oxide (CoO) is approximately 779.7 eV. thermofisher.com
A key feature for identifying the Co(II) state is the presence of strong "shake-up" satellite peaks at higher binding energies relative to the main Co 2p peaks. thermofisher.com These satellites, which are observable for Co(II) at approximately 786 eV, arise from multi-electron excitation processes and are characteristic of the high-spin d⁷ configuration. thermofisher.com Their presence provides a definitive fingerprint for the +2 oxidation state, allowing it to be distinguished from Co(III), which typically shows much weaker or no satellite features. thermofisher.com Therefore, XPS analysis of this compound would be expected to show the characteristic Co 2p₃/₂ binding energy and prominent shake-up satellites, confirming the Co(II) oxidation state.
Table 3: Characteristic XPS Binding Energies for Cobalt Species
| Cobalt Species | Oxidation State | Co 2p₃/₂ Binding Energy (eV) | Satellite Feature |
|---|---|---|---|
| Co Metal | 0 | 778.2 | N/A |
| CoO | +2 | ~779.7 | Strong satellite (~786 eV) |
Data compiled from reference spectra to illustrate the principles of oxidation state determination via XPS. thermofisher.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Diamagnetic Analogs or Ligand Dynamics
While direct ¹H or ¹³C NMR spectroscopy of the paramagnetic this compound is challenging due to significant peak broadening and large paramagnetic shifts caused by the unpaired electrons, NMR remains a valuable tool through indirect methods. ohiolink.edunih.gov
One common strategy is to study a diamagnetic analog, where the paramagnetic Co(II) is replaced by a spectroscopically "silent" and diamagnetic ion of similar size and coordination preference, such as Zn(II). An NMR study of the corresponding zinc(II) benzoate complex would yield sharp, well-resolved spectra. This allows for the unambiguous assignment of all proton and carbon signals of the benzoate ligand, providing a clear picture of its structure and conformation as coordinated to the metal.
Alternatively, NMR spectroscopy can be applied to the paramagnetic Co(II) complex itself to probe the dynamics of the benzoate ligand. nih.gov Although the signals are broad, the analysis of paramagnetic shifts and relaxation rates can provide unique information about the structure and conformational dynamics of the molecule in solution. nih.govosti.gov For instance, temperature-dependent NMR studies can be used to analyze dynamic processes, such as ligand exchange or conformational interconversions, by modeling the changes in the spectral line shape. nih.gov This approach has been successfully used to study inhibitor binding and conformational changes in Co(II)-substituted enzymes. nih.govosti.gov
**theoretical and Computational Investigations of Cobalt Ii Benzoate**
Density Functional Theory (DFT) Calculations on Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules and materials. For Cobalt(II) benzoate (B1203000) complexes, DFT calculations are employed to understand the distribution of electrons, the nature of chemical bonds, and the relative energies of different electronic states. Studies have utilized various DFT functionals, including hybrid functionals like B3LYP and range-separated hybrid functionals like CAM-B3LYP, to calculate molecular geometries, electronic transitions, and vibrational frequencies researchgate.nettandfonline.com. The choice of functional and basis set can influence the accuracy of the results, particularly concerning the relative stability of different spin states in cobalt complexes unige.ch.
Optimization of Molecular and Crystal Geometries
DFT calculations are frequently used to optimize the molecular and crystal geometries of Cobalt(II) benzoate complexes. This involves finding the lowest energy arrangement of atoms in the molecule or crystal lattice. Optimized geometries obtained from DFT calculations can be compared with experimental data from techniques like single-crystal X-ray diffraction to validate the computational methods and gain further insights into the structural details tandfonline.comnih.gov. For instance, theoretical and experimental bond angles and lengths have been found to be in close agreement for certain cobalt(II) 2-chlorobenzoate (B514982) complexes nih.gov. DFT has been used to evaluate structural characteristics of complexes involving benzoate and terephthalate (B1205515) ligands, showing that bond lengths can vary depending on the oxidation state of the metal ion and the isomer researchgate.net.
Molecular Dynamics (MD) Simulations of this compound Systems
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. For this compound, MD simulations can provide insights into dynamic processes such as interactions with solvent molecules, self-assembly processes, and the effect of temperature on the structure and properties. While direct MD simulations specifically on this compound systems were not extensively detailed in the search results, related studies on similar systems or components provide context for the types of investigations that could be performed.
Solvent Interactions and Self-Assembly Processes
MD simulations can be used to explore how this compound molecules interact with solvent molecules. These interactions play a significant role in the solubility, stability, and self-assembly behavior of coordination compounds in solution rsc.org. Studies on related systems, such as benzoic acid and benzoate anion in water, have used ab initio molecular dynamics simulations to understand hydration and its effect on properties rsc.org. The self-assembly of coordination polymers, which can involve metal ions and organic ligands like benzoate, is influenced by various factors including solvent interactions and non-covalent forces like hydrogen bonding and π-π stacking researchgate.netpreprints.orgresearchgate.net. MD simulations can help to model these complex interactions and the resulting supramolecular architectures.
Thermal Behavior and Phase Transitions
MD simulations can also be applied to study the thermal behavior of this compound systems, including phase transitions. By simulating the system at different temperatures, researchers can investigate changes in molecular motion, structural rearrangements, and transitions between different solid phases or between solid and liquid states. Experimental thermal analysis techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) provide data on the thermal decomposition and stability of this compound complexes mdpi.comresearchgate.netmdpi.comresearchgate.net. MD simulations could complement these studies by providing a molecular-level understanding of the processes occurring during heating, such as the loss of coordinated solvent molecules or the breakdown of the crystal lattice.
Ab Initio Methods for High-Accuracy Calculations on Small this compound Clusters
Ab initio methods, such as Complete Active Space Self-Consistent Field (CASSCF) and its correlated extensions like N-electron Valence Second-Order Perturbation Theory (NEVPT2), are high-level computational techniques that can provide very accurate descriptions of the electronic structure, especially for systems with significant electron correlation, like transition metal complexes. These methods are often applied to smaller molecular clusters due to their computational cost. For this compound, ab initio calculations on small clusters can provide detailed insights into the electronic states, spin-orbit coupling, and magnetic anisotropy of the cobalt(II) ion mdpi.commdpi.comacs.orgrsc.orgresearchgate.netresearchgate.net. These calculations are particularly valuable for understanding the magnetic properties and potential single-ion magnet behavior of cobalt(II) complexes mdpi.commdpi.com. They can help to determine parameters such as zero-field splitting (ZFS) and the orientation of magnetic easy axes mdpi.commdpi.comacs.orgresearchgate.net.
Force Field Development for Classical Simulations of this compound Materials
Classical simulations, such as Molecular Dynamics (MD), rely on force fields to describe the interactions between atoms and molecules. A force field is a collection of mathematical functions and parameters that approximate the potential energy of a system based on the positions of its constituent atoms researchgate.net. Developing accurate force fields is essential for reliable classical simulations of materials, including those containing this compound.
The accuracy of classical force fields is determined by the underlying empirical parameters, which are often derived from higher-level theoretical calculations or experimental data ethz.ch. For complex systems like metal-organic frameworks (MOFs) containing metal centers and organic linkers such as benzoates, developing transferable force fields can be challenging due to the chemical diversity and the need to accurately describe interactions like van der Waals forces and Coulomb attractions researchgate.netnih.gov.
Studies on related systems, such as MOF-177 which contains benzoate-like linkers and metal clusters, highlight the complexities involved in force field development. nih.gov. In such cases, force field parameters are often derived by comparing the results of classical simulations to reference ab initio molecular dynamics (AIMD) simulations and experimental data, such as system densities mdpi.com. Iterative adjustment of parameters like partial charges (q) and Lennard-Jones parameters (σ and ε) is performed to minimize deviations from reference data mdpi.com.
Specific force fields, like the BILFF (Bio-polymers in Ionic Liquids Force Field), have been extended to include systems containing benzoate anions, demonstrating the potential for developing parameters that accurately reproduce interactions, including hydrogen bonding and π-π stacking, with near quantum chemical accuracy mdpi.com. This involves comparing radial distribution functions from force field simulations with those from reference AIMD simulations mdpi.com.
While generic force fields like UFF and Dreiding are sometimes used for initial modeling, more accurate results often require force fields specifically parameterized for the system of interest nih.gov. The development of new methodologies, potentially involving machine learning and gradient-descent optimization while retaining a physics-based functional form, is an active area of research aimed at improving the speed and accuracy of force field parametrization ethz.ch.
Prediction of Spectroscopic Properties from First Principles for this compound
Predicting spectroscopic properties from first principles, primarily using quantum chemical methods like Density Functional Theory (DFT), provides valuable insights into the electronic structure and behavior of this compound. These predictions can aid in interpreting experimental spectra and understanding the relationship between structure and properties.
DFT is a widely applied computational tool in chemistry, including the study of metal complexes researchgate.netacs.org. It is well-suited for studying chemical reactivity, analyzing reaction paths, and modeling kinetics acs.org. For transition metal complexes, DFT can be used to describe the electronic structure, bond formation and dissociation, and electronic excited states acs.org.
Studies on cobalt(II) complexes with benzoate or related ligands have utilized DFT to investigate various properties. For instance, computational studies at the DFT-B3LYP level of theory have been carried out to evaluate structural, bonding, and energetic characteristics of complexes involving benzoate and cobalt researchgate.net. DFT calculations have also been employed to support the analysis of magnetic properties in cobalt complexes with benzoate ligands, sometimes in conjunction with more advanced ab initio methods like CASSCF/NEVPT2 mdpi.commdpi.com.
The prediction of spectroscopic properties such as UV-Vis, IR, and NMR spectra using DFT is a common application researchgate.netresearchgate.net. For example, the absorption spectrum can be computed using methods like TD-DFT (Time-Dependent DFT), and the calculated results can be compared to experimental observations researchgate.net. The prediction of NMR spectra for paramagnetic molecules, including transition-metal complexes, has also been explored using DFT, although the accuracy can be lower than for closed-shell species researchgate.net.
The choice of density functional is crucial for the accuracy of computed energies and properties acs.org. While some popular functionals rely on fortuitous error cancellation, the development of modern functionals continues to improve the accuracy of DFT for various applications acs.org.
In the context of this compound and related structures, first-principles calculations can provide details on:
Electronic Structure: Understanding the distribution of electrons, particularly around the cobalt center, which is crucial for magnetic and spectroscopic properties acs.org.
Geometric Parameters: Optimized molecular structures and bond lengths, which can be compared to experimental X-ray diffraction data researchgate.netscilit.com.
Vibrational Frequencies: Prediction of IR and Raman spectra by calculating vibrational modes researchgate.net.
Electronic Excitations: Calculation of UV-Vis spectra by determining excitation energies and oscillator strengths researchgate.netnih.gov.
Magnetic Properties: Calculation of parameters related to magnetic anisotropy and exchange interactions, often using broken-symmetry DFT or ab initio methods mdpi.commdpi.comacs.org.
While predicting spectroscopic properties from first principles for complex systems can be computationally intensive, especially for larger structures or those with significant correlation effects, it provides invaluable theoretical support for experimental characterization and a deeper understanding of the compound's behavior.
**advanced Material Applications Derived from Cobalt Ii Benzoate Precursors**
Fabrication of Cobalt Oxide Nanomaterials from Cobalt(II) Benzoate (B1203000) Thermolysis
Thermal decomposition, or thermolysis, of suitable precursors is a widely used method for synthesizing metal oxide nanoparticles. Cobalt(II) benzoate and other cobalt carboxylates have been investigated as precursors for the preparation of cobalt oxide nanomaterials, including Co₃O₄ and CoO. researchgate.netresearchgate.netresearchgate.net The thermal treatment of these precursors in controlled atmospheres leads to the removal of the organic component, leaving behind the desired cobalt oxide phase. researchgate.net
The synthesis of Co₃O₄ and CoO nanoparticles can be achieved through the thermal decomposition of this compound or related cobalt benzoate complexes. For instance, thermal decomposition of a cobalt benzoate dihydrazinate complex has been successfully employed to synthesize Co₃O₄ nanoparticles with an average particle size of approximately 20 nm. researchgate.netresearchgate.net X-ray diffraction (XRD) and selected-area electron diffraction (SAED) confirmed the formation of pure cubic phase polycrystalline Co₃O₄. researchgate.netresearchgate.net
Another study utilizing Co(II) carboxylate compounds, obtained from the reaction of Co(NO₃)₂·6H₂O and diols, demonstrated that appropriate thermal treatment can yield different crystalline phases, including Co₃O₄ and CoO. researchgate.net Heating these precursors at 350 °C resulted in the formation of CoO, Co₃O₄, or mixtures of cobalt oxides, depending on the specific precursor and synthesis parameters. researchgate.net The thermal decomposition of a cobalt(II) complex derived from a Schiff base ligand, followed by heating in air at 550 °C, also yielded Co₃O₄ nanoparticles with sizes ranging from 10 to 50 nm. echemcom.com
The phase of the resulting cobalt oxide nanoparticles is dependent on the decomposition temperature and atmosphere. For example, thermal decomposition of a cobalt oxalate (B1200264) precursor synthesized via a microemulsion-mediated solvothermal method yielded Co₃O₄ nanoparticles. researchgate.net
Controlling the morphology and size distribution of nanoparticles is crucial for tailoring their properties and performance in various applications. While specific studies focusing solely on this compound for detailed morphology and size control are limited in the provided search results, general principles applied to the thermolysis of cobalt precursors are relevant.
The morphology and size of cobalt oxide nanoparticles obtained from thermal decomposition of precursors can be influenced by factors such as the choice of precursor, synthesis temperature, heating rate, and the presence of additives or surfactants. chalcogen.ronih.govrsc.orgresearchgate.net For instance, using different surfactants in the synthesis of Co₃O₄ nanoparticles has been shown to result in different morphologies, such as block-like (≥100 nm to 1 µm) and spherical (40–60 nm) particles. nih.gov The calcination temperature during the conversion of cobalt carbonate to Co₃O₄ has also been demonstrated to affect the average diameter of the resulting spherical Co₃O₄ particles, with higher temperatures leading to a decrease in size. researchgate.net
The concept of using structure-directing agents or controlling reaction parameters to influence nucleation and crystal growth is applicable to the thermolysis of cobalt carboxylates, including this compound derivatives, to achieve desired nanoparticle characteristics. ub.eduresearchgate.net
Integration of this compound Units into Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic linkers. nih.govresearchgate.netrsc.orgrsc.orgcsic.es Cobalt(II) ions, in conjunction with various organic ligands, including those structurally related to benzoate, are widely used to construct MOFs with diverse structures and properties. researchgate.netnih.govuni-ulm.deacs.orgresearchgate.netconnectedpapers.comresearchgate.netacs.org While direct examples of MOFs built solely with the benzoate dianion coordinated to Co(II) are not explicitly detailed in the provided results, studies involving substituted benzoates or benzenedicarboxylates highlight the potential for integrating benzoate-like units into cobalt MOF structures. acs.orgacs.orgmdpi.com
The design principles for cobalt-based benzoate MOFs involve selecting suitable benzoate-derived organic linkers and reaction conditions to direct the assembly of cobalt(II) ions into desired network structures. The geometry and functionality of the organic linker play a crucial role in determining the resulting MOF topology, pore size, and chemical environment. researchgate.netcsic.es
Studies on cobalt(II) MOFs utilizing benzenedicarboxylate linkers (isomers of phthalate, isophthalate, and terephthalate) demonstrate how the position of the carboxylate groups on the benzene (B151609) ring influences the resulting framework structure and lattice dimensions. acs.org For example, the reaction of cobalt nitrate (B79036) with 1,4-bis(imidazol-1-yl)benzene (bib) and different benzenedicarboxylic acids (o-bdc, m-bdc, p-bdc) yielded three novel cobalt MOFs with similar ingredients but distinct structures. acs.org This highlights how subtle changes in the linker design can lead to significant structural variations in cobalt-based MOFs. The use of longer linkers, such as benzoate-substituted terpyridine ligands, is also explored to enhance the porosity of the resulting MOF materials. mdpi.com
The coordination preferences of cobalt(II) ions (typically octahedral or tetrahedral) and their interaction with the carboxylate groups of the benzoate linkers dictate the formation of the metal-carboxylate secondary building units (SBUs), which then assemble into the extended MOF structure. csic.es
Porosity and surface area are key characteristics of MOFs that determine their capacity for gas adsorption, separation, and catalysis. Cobalt(II) MOFs incorporating benzoate-related linkers exhibit varying degrees of porosity and high surface areas. rsc.orgnih.govacs.org
Studies on cobalt-based MOFs utilizing benzenedicarboxylate linkers have shown that the nature of the linker influences the pore diameters and lattice dimensions of the resulting frameworks. acs.org Brunauer–Emmett–Teller (BET) analysis is commonly used to characterize the surface area and porosity of these materials. acs.orgrsc.org For example, a zirconium-based MOF (MOF-808) modified with cobalt sulfide (B99878) nanoparticles within its pores retained a significant BET surface area (1200 m²/g) compared to the pristine MOF (2030 m²/g), indicating the porous nature of the composite material. rsc.org
Applications in Advanced Porous Materials for Gas Adsorption and Separation
This compound-derived materials, particularly cobalt-based MOFs, show promise as advanced porous materials for gas adsorption and separation applications. Their tunable pore structures, high surface areas, and the presence of accessible metal sites or functionalized linkers enable selective interactions with various gas molecules. nih.govconnectedpapers.comrsc.orgrsc.orgcsic.esrsc.orgacs.orgacs.orgnih.gov
Cobalt-based MOFs have been investigated for the adsorption and separation of gases such as CO₂, H₂, N₂, Ar, C₂H₂, C₂H₄, and CH₄. researchgate.netnih.govconnectedpapers.comacs.org The selective adsorption of CO₂ over other gases like H₂, N₂, and Ar has been observed in certain cobalt(II) MOFs. researchgate.net The presence of open metal sites or specific functional groups within the MOF pores can enhance the interaction with particular gas molecules, leading to selective adsorption. researchgate.netrsc.org
Studies on MOFs with open tubular channels decorated by carboxylate oxygen atoms have demonstrated remarkable gas adsorption capacity for CO₂, C₂H₂, and C₂H₄, as well as excellent dynamic separation performance for mixtures like C₂H₄/CH₄, C₂H₂/CH₄, C₂H₂/CO₂, and CO₂/CH₄. acs.org The separation factors for these mixtures highlight the potential of tailored porous materials for challenging gas separations.
While the specific gas adsorption properties of MOFs directly derived from this compound as the sole linker are not extensively detailed in the provided results, the research on cobalt MOFs with related carboxylate linkers demonstrates the general applicability of this class of materials for gas adsorption and separation. The ability to tune the MOF structure through linker design offers opportunities to optimize the material's performance for specific gas applications. researchgate.netrsc.org
Table 1: Selected Gas Adsorption Data for Cobalt-Based MOFs
| MOF Type (Linker Example) | Adsorbed Gas | Uptake Capacity (e.g., cm³/g or mmol/g) | Conditions (Temperature, Pressure) | Selectivity/Separation Factor (if reported) | Source |
| Co(II) MOF (Muconate) researchgate.net | CO₂ | Higher than for H₂, N₂, Ar | Not specified in snippet | Selective CO₂ adsorption | researchgate.net |
| Ni-based MOF (dpip) acs.org | CO₂ | 6.73 cm³/g | 298 K, 5 kPa | 2.9 (vs CH₄) | acs.org |
| Ni-based MOF (dpip) acs.org | C₂H₂ | 12.20 cm³/g | 298 K, 5 kPa | 7.8 (vs CH₄), 2.6 (vs CO₂) | acs.org |
| Ni-based MOF (dpip) acs.org | C₂H₄ | 5.34 cm³/g | 298 K, 5 kPa | 7.1 (vs CH₄) | acs.org |
Note: Data in this table is extracted from the provided search snippets and may represent MOFs with linkers related to, but not exclusively, benzoate.
The integration of this compound units or similar benzoate-derived linkers into MOF structures allows for the creation of porous materials with tailored properties for applications in gas storage, purification, and separation, contributing to advancements in areas such as environmental control and industrial processes.
CO2 Capture Capabilities of this compound-derived Materials
Materials derived from this compound precursors have shown potential in carbon dioxide capture. Metal-Organic Frameworks (MOFs) incorporating benzoate linkers, or related carboxylates, have been explored for their gas adsorption properties. For instance, MOFs with coordinatively unsaturated cobalt(II) centers can exhibit strong interactions with O2 over N2, a principle that can be extended to CO2 capture through appropriate ligand design and pore engineering. While direct studies specifically on this compound-derived materials for CO2 capture are less prevalent in the provided results, the broader research on cobalt-containing MOFs and coordination polymers with carboxylate linkers highlights the potential of this class of materials. Porous materials, including MOFs, are actively researched as solid sorbents for carbon capture, offering potential advantages over traditional amine scrubbing methods. The ability of certain cobalt-containing frameworks to selectively bind to specific gas molecules underscores the relevance of this compound as a potential building block for such applications.
Precursors for Catalytic Nanomaterials
This compound can serve as a precursor for the synthesis of various catalytic nanomaterials. Its thermal decomposition is a known method for producing cobalt oxide nanoparticles, which are widely used in catalysis.
Heterogeneous Catalysts Derived from this compound Decomposition
Thermal decomposition of cobalt benzoate dihydrazinate complex has been successfully used to synthesize spinel cobalt oxide (Co3O4) nanoparticles. This method offers a simple and facile route to obtain nanocrystalline cobalt oxide powders. Depending on the synthesis parameters and the starting cobalt(II) carboxylate compound, different crystalline phases like Co3O4, CoO, and metallic Co can be obtained through appropriate thermal treatment. These cobalt oxide nanoparticles are of interest for various catalytic applications due to their unique properties at the nanoscale.
Photonic and Electronic Materials Based on this compound Complexes
Cobalt(II) complexes, including those involving benzoate ligands, have been investigated for their potential in photonic and electronic applications. Their properties can be tuned by modifying the ligand environment and coordination geometry.
Luminescent Properties of this compound Complexes
While cobalt(II) itself is not typically associated with strong luminescence due to the presence of d-d transitions and potential quenching effects, some cobalt(II) complexes, particularly those with specific organic ligands, can exhibit luminescent properties. Studies on mononuclear octahedral cobalt(II) complexes with terpyridine-type ligands containing benzoic/benzoate substituents have demonstrated pH-responsive luminescence. Deprotonation of the ligand can lead to an enhancement of luminescence in the ultraviolet (UV) region. The luminescence in such complexes can be attributed to ligand-centered transitions or ligand-to-metal charge transfer (LMCT) transitions. For example, a luminescent cobalt(II) co-crystal with pyridinedicarboxylic acid showed a strong emission centered at 437 nm, assigned to LMCT. This suggests that while simple this compound may not be strongly luminescent, its incorporation into more complex coordination structures with suitable co-ligands can yield materials with interesting optical properties.
Semiconducting Behavior of this compound-Containing Polymers
The incorporation of metal ions, such as cobalt(II), into polymer structures, particularly within coordination polymers and metal-organic frameworks (MOFs), has emerged as a promising route to develop materials with tunable electronic and semiconducting properties. While direct studies specifically on the semiconducting behavior of polymers containing the this compound compound itself are limited in the provided search results, research on related cobalt-carboxylate coordination polymers and MOFs offers valuable insights into how such structures can exhibit semiconducting characteristics.
Studies on cobalt-based coordination polymers and MOFs have demonstrated semiconducting behavior. For instance, a one-dimensional coordination polymer incorporating cobalt(II) exhibited simultaneous spin-crossover and semiconductor behavior. acs.org Another study on metal(II)-organic frameworks, including a cobalt complex based on a pyridyl-substituted benzoate ligand, indicated that these complexes can act as electrocatalysts for water splitting, with the cobalt complex showing promising electrocatalytic activity. acs.org The electronic properties enabling such electrocatalytic activity are often linked to semiconducting or conductive characteristics.
Research into linear dicarboxylate-based pyridyl appended cobalt(II) coordination polymers has also explored their opto-electronic properties, including electrical conductivity and optical band gaps. Two such compounds exhibited electrical conductivity and revealed Schottky barrier diode behavior. researchgate.net The electrical conductivity values reported for these compounds were in the range of 10⁻⁵ to 10⁻⁶ S m⁻¹. researchgate.net Further modifications to the ligands in related cobalt coordination polymers were shown to tune their conductivity, with some exhibiting increased conductivity under illumination, indicating photosensitivity. researchgate.net
Metal-organic frameworks based on cobalt have also been investigated for their electrical conductivity. One study on a nanoporous cobalt(II) MOF noted electrical conductivity in a post-synthetically modified congener containing iodine. acs.org
The semiconducting behavior in these cobalt-containing polymers and frameworks is often related to factors such as the electronic structure of the metal ions and organic linkers, the coordination environment of the metal centers, and the presence of extended conjugation or charge transfer pathways within the material. The band gap, a key characteristic of semiconductors, can be determined experimentally and theoretically for these materials. For example, a cobalt(II) coordination polymer based on a polybenzoate ligand was found to be a wide-gap semiconductor with a band gap of 3.18 eV. dntb.gov.ua
While specific data tables detailing the semiconducting properties of polymers directly containing this compound were not explicitly found, the research on related cobalt coordination polymers and MOFs with benzoate or similar carboxylate linkers provides strong evidence for the potential of such structures to exhibit semiconducting behavior. The conductivity values and band gaps observed in these related materials highlight the influence of the cobalt center and the organic linker on the electronic properties.
Based on the findings from related cobalt-carboxylate coordination polymers and MOFs, the semiconducting behavior can be influenced by:
Ligand Structure: The nature of the organic linker, such as the presence of aromatic rings and coordinating groups, plays a significant role in establishing electronic pathways.
Coordination Environment: The geometry and type of ligands coordinating to the cobalt(II) ions affect the electronic structure of the metal center.
Dimensionality of the Structure: One, two, or three-dimensional extended structures can facilitate charge transport to varying degrees.
Guest Molecules/Ions: The presence of guest species within the pores of MOFs can also influence conductivity. acs.org
Further dedicated research focusing specifically on polymers incorporating the this compound compound would be necessary to fully elucidate its specific semiconducting properties and potential applications in this area.
Here is a table summarizing some representative electrical conductivity data found in the search results for related cobalt coordination polymers:
| Compound | Structure Type | Electrical Conductivity (S m⁻¹) | Notes | Source |
| [Co(adc)(4-ppy)(H₂O)₂]n (H₂adc = acetylenedicarboxylic acid, 4-ppy = 4-phenylpyridine) | 1D Coordination Polymer | 2.61 × 10⁻⁵ | Exhibits Schottky barrier diode behavior | researchgate.net |
| [Co(adc)(4-bppy)(H₂O)₂]n (H₂adc = acetylenedicarboxylic acid, 4-bppy = 4-(4-bromophenyl)pyridine) | 1D Coordination Polymer | 2.52 × 10⁻⁶ | Exhibits Schottky barrier diode behavior | researchgate.net |
| Cobalt(II) coordination polymer based on a polybenzoate ligand | Not specified (Wide-gap semiconductor) | Not explicitly stated, band gap 3.18 eV | Wide-gap semiconductor | dntb.gov.ua |
| [Co₂IICo₂II(pybz)₂(lac)₂(H₂O)₂]I·2H₂O·1.5DMSO (pybz = 4-pyridyl benzoate, lac = lactate) | Metal-Organic Framework | Electrically conductive | Post-synthetically modified with iodine | acs.org |
**catalytic Applications of Cobalt Ii Benzoate in Organic and Inorganic Transformations**
Oxidation Reactions Catalyzed by Cobalt(II) Benzoate (B1203000)
Cobalt(II) benzoate and other cobalt complexes are well-established catalysts for oxidation reactions, particularly those involving molecular oxygen or peroxides as oxidants. researchgate.netresearchgate.netnih.govmdpi.com The ability of cobalt compounds to activate molecular oxygen to form metal-peroxyl intermediates is crucial for these transformations. mdpi.com
Aerobic Oxidation of Alcohols and Aldehydes
Cobalt catalysts, including those with carboxylate ligands, have been explored for the aerobic oxidation of alcohols to aldehydes and ketones, and aldehydes to carboxylic acids. nih.govmdpi.comresearchgate.netscirp.orgnih.govmdpi.com For instance, cobalt coordination polymers have shown catalytic activity in the oxidation of alcohols using tert-butyl hydroperoxide (tBuOOH) as the oxidant. acs.org Another study demonstrated the oxidative esterification of benzyl (B1604629) alcohols to esters using a cobalt-based catalyst with molecular oxygen under mild conditions. mdpi.com While some cobalt systems are effective for alcohol oxidation, the reactivity and selectivity can vary depending on the specific catalyst structure and reaction conditions. researchgate.netoup.com For example, some systems show high selectivity for aldehydes from primary alcohols, while others can lead to further oxidation to carboxylic acids. researchgate.netnih.gov
Epoxidation of Alkenes with this compound Catalysts
Cobalt(II) complexes, including those with carboxylate ligands, have been investigated as catalysts for the epoxidation of alkenes using various oxidants such as tert-butyl hydroperoxide (t-BuOOH) or hydrogen peroxide (H₂O₂). researchgate.netnih.govrsc.orgrsc.org Studies have shown that cobalt(II)-carboxylate complexes can catalyze the epoxidation of a variety of alkenes, including non-activated terminal alkenes, often yielding epoxidized products in high yields. researchgate.net The catalytic activity in epoxidation is influenced by the nature of the ligands coordinated to the cobalt center. nih.gov For example, a study comparing cobalt(II)-carboxylate complexes with different carboxylate ligands found that cobalt(II)-benzoate showed better catalytic activity in the H₂O₂-dependent epoxidation of alkenes compared to some α-hydroxy analogues. nih.gov Cobalt-based coordination polymers have also been shown to catalyze the aerobic epoxidation of olefins using molecular oxygen in the presence of a sacrificial reductant. rsc.org
Mechanism of Radical Formation in this compound-Catalyzed Oxidations
Cobalt-catalyzed oxidation reactions, particularly those involving peroxides or molecular oxygen, often proceed via radical mechanisms. nih.govmdpi.comacs.orgwikipedia.orgnih.gov The mechanism typically involves the activation of the oxidant by the cobalt center, leading to the formation of radical species. nih.govmdpi.comacs.org For instance, in the presence of hydroperoxides like tert-butyl hydroperoxide (TBHP), the cobalt(II) species can react with the hydroperoxide to generate tert-butylperoxy radicals (tBuO•) and cobalt(III)-hydroxy species through a redox cycle involving the Co(II)/Co(III) couple. acs.org These radicals can then initiate the oxidation of the organic substrate. In some aerobic oxidation systems, molecular oxygen can be reduced by the catalyst to form superoxide (B77818) radical anions (•O₂⁻), which can also participate in radical chain reactions. nih.gov The specific mechanism can vary depending on the catalyst system, the oxidant, and the substrate. nih.gov Studies using radical scavengers like butylated hydroxytoluene (BHT) and TEMPO have provided evidence for the involvement of radical intermediates in cobalt-catalyzed oxidations. acs.org The Kharasch-Sosnovsky reaction, which utilizes cobalt or copper salts to oxidize olefins at the allylic position with peroxy esters, is another example of a radical oxidation process catalyzed by cobalt. wikipedia.org
Polymerization Reactions Initiated or Catalyzed by this compound
Cobalt compounds, including cobalt carboxylates, have found applications in polymerization reactions, acting as initiators or catalysts, particularly in controlled radical polymerization and olefin polymerization. researchgate.net2017erp.comresearchgate.netulisboa.ptwikipedia.org
Controlled Radical Polymerization
Cobalt-mediated radical polymerization (CMRP) is a type of controlled radical polymerization that utilizes cobalt complexes to control the growth of polymer chains. researchgate.netulisboa.ptwikipedia.org This technique allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. ulisboa.ptwikipedia.org Cobalt can control radical polymerization through mechanisms such as reversible termination, catalytic chain transfer, and degenerative transfer. wikipedia.org While cobalt(II) acetylacetonate (B107027) (Co(acac)₂) is a commonly studied cobalt complex in CMRP, other cobalt compounds, including those with carboxylate ligands, can also be involved. researchgate.netwikipedia.org For example, the addition of benzoyl peroxide to [CoII(acac)₂] can produce a cobalt(III) complex with a benzoate ligand, [CoIII(acac)₂(O₂CPh)], which can act as a unimolecular thermal initiator for the controlled radical polymerization of vinyl acetate (B1210297) by undergoing homolytic CoIII-O₂CPh bond cleavage to produce benzoate radicals. researchgate.net Cobalt(II) complexes have also been used as additives to control stereochemistry in the radical polymerization of certain monomers. nih.gov
Hydrogenation and Dehydrogenation Catalysis by this compound Systems
Cobalt complexes have demonstrated activity in both hydrogenation and dehydrogenation reactions. For instance, cobalt(II) sources, in combination with specific ligands, have been explored for the hydrogenation of various substrates, including alkenes, ketones, aldehydes, and nitriles. acs.orguni-regensburg.dersc.org Research has shown that well-defined cobalt complexes, including those with bis(benzoate) ligands, can be synthesized and exhibit catalytic activity in hydrogenation reactions. acs.org
In some hydrogenation systems, cobalt(II) bis(benzoate) compounds have been synthesized and characterized. acs.org These compounds, often in conjunction with specific phosphine (B1218219) ligands, have shown activity in the hydrogenation of substrates like methyl N-acetamidocinnamate. acs.org The activity of cobalt catalysts in hydrogenation can be influenced by the nature of the supporting ligands and the reaction conditions, such as hydrogen pressure and temperature. rsc.org
Cobalt catalysts have also been investigated for dehydrogenation processes. For example, cobalt nanoparticles have been showcased for their ability in dehydrogenation catalysis. nih.gov Studies involving cobalt pincer complexes have also explored their catalytic activity in dehydrogenation reactions, including the cleavage of C-O bonds in lignin (B12514952) model compounds. mdpi.com
Detailed research findings in this area often involve the synthesis and characterization of specific cobalt complexes, followed by catalytic testing under varying conditions. The performance is typically evaluated based on substrate conversion, product yield, selectivity, and turnover frequency (TOF).
Cross-Coupling Reactions Facilitated by this compound
Cobalt-catalyzed cross-coupling reactions have gained prominence as a more sustainable alternative to traditional palladium-catalyzed methods for carbon-carbon bond formation. a-star.edu.sgacs.org While less explored than other base metals like nickel and copper, cobalt has shown promise in facilitating cross-coupling reactions, particularly with more reactive organometallic nucleophiles in Kumada and Negishi type reactions. a-star.edu.sguni-muenchen.de
Recent advancements have demonstrated the utility of cobalt catalyst systems in Suzuki-Miyaura cross-coupling reactions, which typically involve the coupling of arylboronic esters or acids with aryl halides or pseudohalides. a-star.edu.sgacs.org Although transmetalation from boron to cobalt can be challenging, specific ligand systems and reaction conditions have been developed to overcome this. a-star.edu.sg
Studies have reported cobalt-catalyzed methods for the C(sp²)–C(sp³) Suzuki–Miyaura cross coupling of aryl boronic esters and alkyl bromides. acs.orgacs.org High-throughput experimentation has been employed to identify effective cobalt-ligand combinations, with cobalt(II) sources in conjunction with certain diamine ligands showing optimal yield and selectivity. acs.org The scope of these reactions can encompass a variety of aryl boronate nucleophiles and alkyl halide electrophiles, demonstrating tolerance for different steric and electronic properties. acs.org
Data from such studies often includes tables detailing the substrates examined, the catalyst system used (including the cobalt source, ligand, and base), reaction conditions (temperature, time, solvent), and the yield and selectivity for the desired cross-coupled product.
Electrocatalytic Applications of this compound and its Derivatives
Cobalt-based materials, including those related to this compound, have shown significant potential as electrocatalysts for various reactions, notably the oxygen evolution reaction (OER) and carbon dioxide reduction. nih.govmdpi.comresearchgate.netresearchgate.netamericanelements.comnih.gov
Oxygen Evolution Reaction (OER) Catalysis
Recent research has highlighted the effectiveness of layered cobalt hydroxide (B78521) materials, specifically those intercalated with benzoate anions, as efficient electrocatalysts for OER. researchgate.netamericanelements.comnih.gov These materials can be synthesized via methods like one-pot hydrothermal processes. americanelements.comnih.gov The presence of intercalated benzoate anions can lead to an expanded interlayer spacing in the cobalt hydroxide structure, which has been shown to enhance OER catalytic activity. americanelements.comnih.gov
Studies have compared the OER performance of benzoate-intercalated layered cobalt hydroxide nanoarrays with their counterparts intercalated with other anions, such as carbonate. americanelements.comnih.gov The benzoate-intercalated materials have demonstrated superior performance, exhibiting lower overpotentials at given current densities and maintaining catalytic activity over extended periods. americanelements.comnih.gov
Data tables in this context typically present electrochemical performance metrics such as overpotential at a specific current density (e.g., 10 or 50 mA cm⁻²), Tafel slope, and stability (e.g., duration of sustained activity).
| Catalyst System | Overpotential at 50 mA cm⁻² (mV) | Stability | Reference |
| Benzoate-Co(OH)₂/NF | 291 | 21 hours | americanelements.comnih.gov |
| Carbonate-Co(OH)₂/NF | 337 | Not specified | americanelements.comnih.gov |
| Porous Co(II) MOF | 360 at 10 mA cm⁻² | Excellent cycling | mdpi.com |
| IrCo-Pi (Co-electrodeposited) | 317.7 at 10 mA cm⁻² | Not specified | researchgate.net |
Carbon Dioxide Reduction Catalysis
Electrocatalytic reduction of carbon dioxide (CO₂) into valuable chemicals and fuels is a promising strategy for carbon utilization and renewable energy. nih.govberkeley.eduresearchgate.net Cobalt complexes and materials have shown considerable activity and selectivity for CO₂ reduction, particularly for the production of carbon monoxide (CO). nih.govberkeley.edursc.org
Molecular cobalt catalysts, including those with polypyridine or porphyrin ligands, have been reported to exhibit high Faradaic efficiency for CO production from CO₂. nih.govberkeley.edu The mechanism often involves the reduction of the cobalt center, typically from Co(II) to Co(I), followed by the coordination and reduction of CO₂. nih.govberkeley.edu
Metal-organic frameworks (MOFs) incorporating cobalt centers have also been explored as electrocatalysts for CO₂ reduction. berkeley.educore.ac.uk For example, cobalt-porphyrin MOFs have demonstrated selective conversion of CO₂ to CO in aqueous electrolytes with notable turnover numbers. berkeley.edu In such MOFs, the cobalt(II) centers are often reduced to cobalt(I) during the catalytic cycle. berkeley.edu
Research findings in CO₂ reduction catalysis by cobalt systems often include details on the catalyst structure, the electrochemical conditions applied (e.g., applied potential), the reaction products, Faradaic efficiency for specific products (e.g., CO), and turnover number (TON).
| Catalyst System | Product | Faradaic Efficiency (%) | Turnover Number (TON) | Conditions | Reference |
| Cobalt-porphyrin MOF (Al₂(OH)₂TCPP-Co) | CO | >76 | 1400 (per site) | Aqueous electrolyte, 7 hours | berkeley.edu |
| Molecular Cobalt-polypyridine diamine complexes | CO | High | Not specified | Presence/absence of CH₃OH proton source | nih.gov |
| Cobalt complex with tetradentate tripodal ligand | CO | >900 | >900 over 70 hours | Visible-light driven, with photosensitizer | rsc.org |
**magnetic Properties and Spin States in Cobalt Ii Benzoate Architectures**
Spin Crossover Phenomena in Cobalt(II) Benzoate (B1203000) Complexes
Spin crossover (SCO) is a phenomenon where a metal ion's spin state changes between a low-spin (LS) and a high-spin (HS) state, typically induced by external stimuli such as temperature, pressure, or light. researchgate.net This transition is accompanied by changes in magnetic and optical properties. researchgate.net While iron(II) complexes are well-known for SCO, cobalt(II) complexes can also exhibit this behavior. researchgate.netmdpi.com
Research has explored cobalt(II) complexes with ligands containing benzoate substituents, demonstrating pH-responsive SCO behavior. rsc.org For instance, mononuclear octahedral cobalt(II) complexes with terpyridine-type ligands containing benzoic/benzoate substituents have been shown to undergo a thermal-assisted LS/HS transition. rsc.org This highlights how the presence and protonation state of the benzoate moiety within a larger ligand framework can tune the electronic and structural properties of the complex, influencing the spin state of the cobalt(II) center. rsc.org
Another example involves cobalt(II) coordination polymers with pyrazine (B50134) and benzoate ligands, which can exhibit spin-canting antiferromagnetism and metamagnetism. researchgate.netrsc.org Although not a classic SCO, this demonstrates the intricate interplay of spin states and magnetic ordering in extended structures incorporating benzoate.
Single-Molecule Magnet (SMM) Behavior in Polynuclear Cobalt(II) Benzoate Clusters
Single-molecule magnets (SMMs) are molecular species that function as nanoscale magnets, exhibiting magnetic hysteresis and slow relaxation of magnetization below a characteristic blocking temperature. frontiersin.orgaip.org This behavior arises from a significant energy barrier to magnetization reversal, which is dependent on the molecule's spin ground state (S) and the anisotropy barrier (D). aip.orgmdpi.commdpi.com Polynuclear cobalt(II) clusters, including those featuring benzoate ligands, have attracted considerable interest as potential SMMs. mdpi.comresearchgate.net
Studies on tetranuclear cobalt(II) cubane (B1203433) complexes with benzoate as an auxiliary ligand have revealed SMM behavior. mdpi.commdpi.com These complexes often feature a [Co₄O₄] cubane-like core. mdpi.commdpi.com The observation of SMM properties in these Co₄O₄ families of compounds has stimulated extensive research into their magnetic characteristics. mdpi.com The molecular spin ground state and anisotropy are significantly influenced by the nature of the ligand system, including the benzoate ligands. mdpi.com
This compound trihydrate, a chain-like system where Co(II) atoms are linked by bridging benzoato and aqua ligands, has also been found to exhibit exceptionally slow magnetic relaxation, a characteristic of SMMs. researchgate.netrsc.orgrsc.orgcsic.es This compound shows a hysteresis loop at low temperatures, further supporting its SMM behavior. researchgate.netrsc.orgrsc.orgcsic.es
Anisotropy Barriers and Hysteresis Loops
The energy barrier to magnetization reversal (Ueff) is a critical parameter for SMM performance. For integer and half-integer spins, the upper limit of this barrier is related to S²|D| and (S² − 1/4)|D|, respectively, where D is the axial zero-field splitting parameter. mdpi.com Large anisotropy barriers are desirable for higher blocking temperatures and better data storage capabilities.
In this compound systems exhibiting SMM behavior, hysteresis loops are observed at low temperatures, indicating the presence of an energy barrier to magnetization reversal. researchgate.netrsc.orgrsc.orgcsic.es For this compound trihydrate, a hysteresis loop is observed at 2.0 K, although the remnant magnetization is zero. researchgate.netrsc.orgrsc.orgcsic.es The hysteresis escapes at 5.0 K. rsc.org The presence and shape of the hysteresis loop provide experimental evidence for slow magnetic relaxation.
The magnitude of the anisotropy, represented by the D parameter, is crucial. Cobalt(II) ions in distorted coordination environments often exhibit large D values, which can contribute to significant anisotropy barriers. acs.orgrsc.org For some cobalt(II) complexes, including those with benzoate or benzoate-like ligands, large positive D values (~50 cm⁻¹) have been reported. ub.edu
Influence of Ligand Field and Structure on SMM Properties
In tetranuclear [Co₄O₄] cubane complexes, the nature of the auxiliary ligands, such as benzoate, impacts the magnetic interactions and the resulting spin ground state and anisotropy. mdpi.com The accidental orthogonality of magnetic orbitals in these cubane structures can lead to high-spin ground states, contributing to a significant barrier to magnetization reversal. mdpi.com
For this compound trihydrate, the chain-like structure with Co(II) atoms triply linked by bridging benzoato and aqua ligands leads to strong exchange coupling of a ferromagnetic nature within the chains. researchgate.netrsc.orgrsc.orgcsic.es The anisotropic nature of the Co(II) atoms in their coordination environment also contributes to the observed slow magnetic relaxation. rsc.org
Dinuclear cobalt(II) complexes containing benzoate bridging ligands have shown weak exchange interactions, which can be either ferromagnetic or antiferromagnetic depending on the specific structure and co-ligands. researchgate.net The coordination geometry around the cobalt centers, influenced by the benzoate binding mode and other ligands, significantly impacts the single-ion zero-field splitting, which can adopt large values (D/hc of the order of 50–100 cm⁻¹). researchgate.net This large anisotropy is a key factor for observing SMM behavior, particularly field-induced SMM behavior in some cases. rsc.org
Long-Range Magnetic Ordering in Extended this compound Frameworks
Cobalt(II) coordination polymers incorporating benzoate or substituted benzoate ligands have been investigated for their magnetic ordering. Some of these polymers exhibit weak antiferromagnetic coupling between cobalt(II) centers. tandfonline.com The crystal structure, including the arrangement of cobalt ions and the bridging modes of the ligands, dictates the magnetic coupling pathways. tandfonline.com
In this compound trihydrate, despite the slow magnetic relaxation characteristic of SMMs, the system undergoes a transition from a paramagnetic phase with ferromagnetic exchange interactions to an antiferromagnetic phase below a Néel temperature (T_N) of 5.5 K. researchgate.netrsc.orgrsc.orgcsic.es This indicates the presence of both short-range ferromagnetic interactions within the chains and weaker inter-chain antiferromagnetic interactions leading to long-range order at lower temperatures. rsc.org
Binuclear paddle-wheel cobalt(II) complexes with benzoate-like bridges have shown strong antiferromagnetic coupling, leading to a diamagnetic ground state. mdpi.com This highlights how the specific bridging mode of the benzoate ligand can significantly influence the nature and strength of the magnetic exchange interaction. mdpi.com
Ferromagnetic and Antiferromagnetic Interactions
Magnetic interactions between paramagnetic centers in coordination compounds can be either ferromagnetic (favoring parallel alignment of spins) or antiferromagnetic (favoring antiparallel alignment). researchgate.netmdpi.comcsic.esresearchgate.nettandfonline.commdpi.com These interactions are mediated by the bridging ligands, such as benzoate, through superexchange mechanisms. The geometry of the bridging pathway, including bond angles and distances, plays a crucial role in determining the sign and magnitude of the exchange coupling constant (J).
In this compound systems, both ferromagnetic and antiferromagnetic interactions have been observed. In the chain-like structure of this compound trihydrate, strong ferromagnetic exchange coupling is present within the chains. researchgate.netrsc.orgrsc.orgcsic.es Conversely, some dinuclear cobalt(II) complexes with benzoate bridges exhibit weak antiferromagnetic interactions. researchgate.net Tetranuclear cubane complexes can show competing ferro- and antiferromagnetic interactions. mdpi.com The specific structural details of how the benzoate ligand bridges the cobalt centers are key to understanding these interactions.
Magnetic Susceptibility Measurements and Data Analysis
Magnetic susceptibility measurements are a fundamental tool for probing the magnetic properties of coordination compounds, including this compound architectures. researchgate.netmdpi.comresearchgate.nettandfonline.commdpi.comrsc.org By measuring the magnetic susceptibility (χM) as a function of temperature (T) and applied magnetic field (H), researchers can gain insights into the spin state, magnetic anisotropy, and exchange interactions within the material. The product of molar magnetic susceptibility and temperature (χMT) is often plotted against temperature to analyze the magnetic behavior.
For this compound trihydrate, the χMT value increases upon cooling, reaching a maximum before dropping, indicating a transition from a paramagnetic phase with ferromagnetic interactions to an antiferromagnetic phase at T_N = 5.5 K. researchgate.netrsc.orgrsc.orgcsic.es This behavior is characteristic of systems with competing interactions.
Analysis of magnetic susceptibility data often involves fitting the experimental data to theoretical models based on appropriate spin Hamiltonians that account for factors such as isotropic exchange interactions, magnetic anisotropy (zero-field splitting), and Zeeman interactions. mdpi.comresearchgate.netmdpi.comrsc.org For cobalt(II) complexes, the analysis can be complex due to significant spin-orbit coupling. mdpi.commdpi.com Detailed fitting of χMT versus T and magnetization versus field (M versus H) data allows for the determination of magnetic parameters such as g-values, D, E, and J exchange coupling constants. mdpi.comresearchgate.netmdpi.comrsc.org
For instance, analysis of magnetic data for a cobalt(II) coordination polymer with a substituted benzoate ligand involved fitting using a phenomenological equation that considers the spin-orbit coupling for Co(II). tandfonline.com In binuclear cobalt(II) paddle-wheel complexes with benzoate-like bridges, the χMT value at room temperature is lower than the theoretical value for non-interacting Co(II) ions, and it decreases upon cooling, indicating strong antiferromagnetic exchange interactions. mdpi.com
Data tables presenting experimental magnetic susceptibility values at different temperatures and fields, along with fitted parameters from theoretical models, are essential for detailing the magnetic behavior of these compounds.
| Compound | Temperature Range (K) | Applied Field (G/T) | Key Magnetic Behavior | Notes | Source |
| This compound trihydrate | 1.9 - 300 | 0.01/0.1 T (DC) | Paramagnetic (ferromagnetic interactions) -> Antiferromagnetic ordering | T_N = 5.5 K, Hysteresis at 2.0 K, Slow magnetic relaxation | researchgate.netrsc.orgrsc.orgcsic.es |
| Tetranuclear [Co₄O₄] cubane | Not specified | Not specified | Competing ferro- and antiferromagnetic interactions, SMM behavior | Influenced by ligand system (including benzoate) and anisotropy | mdpi.com |
| Dinuclear Co(II) benzoate | Not specified | Not specified | Weak antiferromagnetic interaction | Large single-ion ZFS (D/hc ~50-100 cm⁻¹) | researchgate.net |
| Co(II) coordination polymer | Not specified | 5000 G | Weak antiferromagnetic coupling | (4,4) 2-D network | tandfonline.com |
| Binuclear Co(II) paddle-wheel | 2 - 300 | Not specified | Strong antiferromagnetic coupling | Diamagnetic ground state | mdpi.com |
Quantum Magnetic Behavior in Low-Dimensional this compound Systems
Low-dimensional magnetic systems, such as chains or layers of magnetic ions, can exhibit quantum magnetic behavior, including phenomena like spin-charge separation, quantum phase transitions, and slow magnetic relaxation. This compound architectures have been shown to form such low-dimensional structures, influencing their magnetic properties.
For instance, this compound trihydrate, [Co(Bz)(H₂O)₂]Bz·H₂O, forms a chain-like structure where Co(II) atoms are linked by bridging benzoate and aqua ligands. rsc.orgrsc.orgresearchgate.net This compound exhibits ferromagnetic exchange coupling between Co(II) atoms within the chains. rsc.orgrsc.orgresearchgate.net At low temperatures, below a Néel temperature (TN) of 5.5 K, the paramagnetic phase transitions to an antiferromagnetic phase. rsc.orgrsc.orgresearchgate.net AC magnetic susceptibility studies on the monoclinic form of this compound trihydrate revealed slow magnetic relaxation, even in the antiferromagnetic phase. rsc.orgrsc.orgresearchgate.net Two relaxation channels were identified in the absence of a magnetic field, with a slow relaxation time (τLF) greater than 1.6 s for the low-frequency channel. rsc.orgrsc.orgresearchgate.net Data fitting indicated a τLF(2.1 K) of 14 s. rsc.orgrsc.orgresearchgate.net The high-frequency relaxation channel follows the Orbach process at higher temperatures and the Raman process at lower temperatures. rsc.orgrsc.orgresearchgate.net Under an applied magnetic field of 0.1 T, three slow relaxation channels were evidenced. rsc.orgrsc.org Below 0.6 K, this complex behaves as a single chain magnet, with extracted parameters τ₀ = (1.1 ± 2.5)×10⁻¹¹ s and U/kB = 5.5 K. rsc.org
Another example is a 2D coordination polymer formed by a substituted benzoate ligand, 4-(5-mercapto-1H-tetrazol-1-yl)benzoate, and 4,4′-bipyridine with Co(II). tandfonline.com This polymer features a (4,4) 2D network structure with distorted octahedral geometry around the Co(II) ions. tandfonline.com Magnetic studies revealed weak antiferromagnetic coupling between the Co(II) centers. tandfonline.com The temperature dependence of the χMT product showed a decrease upon cooling, attributed to the depopulation of the J = 5/2 state and population of the J = ½ state, as well as antiferromagnetic coupling. tandfonline.com
The magnetic behavior of Co(II) complexes is significantly influenced by zero-field splitting (ZFS) and spin-orbit coupling (SOC), which are particularly pronounced in octahedral or distorted coordination environments typical for Co(II). rsc.orgresearchgate.netmdpi.com These factors contribute to the magnetic anisotropy, which is crucial for observing slow magnetic relaxation and SMM/SCM behavior. rsc.orgresearchgate.netmdpi.com
Here is a table summarizing some magnetic properties observed in low-dimensional this compound systems:
| Compound | Structure Type | Magnetic Exchange | Ordering Temperature (TN) | Slow Relaxation Observed | Key Relaxation Processes |
| This compound trihydrate | 1D Chain | Ferromagnetic | 5.5 K (Antiferromagnetic) | Yes | Orbach, Raman, QTM |
| Co(II) polymer with substituted benzoate and bipyridine | 2D Network | Antiferromagnetic | Not specified as TN | Not explicitly mentioned | Not explicitly mentioned |
Theoretical Modeling of Magnetic Exchange Interactions in this compound
Theoretical modeling plays a crucial role in understanding and predicting the magnetic behavior of this compound complexes. Various computational approaches, including Density Functional Theory (DFT) and ab initio methods like CASSCF/NEVPT2, are employed to analyze magnetic exchange interactions and magnetic anisotropy. mdpi.comdoaj.org
For tetranuclear Cobalt(II) complexes with a [Co₄O₄] cubane-like core and benzoate ligands, theoretical studies using DFT and CASSCF/NEVPT2 calculations have supported the analysis of experimental magnetic data. mdpi.comdoaj.org These studies indicated the presence of dominant ferromagnetic interactions within the tetranuclear cores, leading to high-spin ground states. mdpi.comdoaj.org A two-J model, incorporating exchange interactions, zero-field splitting, and the Zeeman effect, has been used to simulate the magnetic properties, showing good agreement with experimental data. mdpi.com The energy matrix built in the basis of Ms functions is diagonalized to compute the partition function, from which magnetic properties are derived. mdpi.com
In dinuclear Cobalt(II) complexes containing benzoate bridging ligands, theoretical computations have investigated magnetic exchange interactions. researchgate.net Studies on dinuclear Co(II) azacryptand compounds bridged through different ions, including those with benzoate, have shown that variations in intermetallic angles and distances can lead to antiferromagnetic behaviors. researchgate.net Magneto-structural correlations suggest a trend where Co(II)-bridge-Co(II) angles closer to 180° favor increased superexchange pathways, leading to higher antiferromagnetic interaction values. researchgate.net For dinuclear complexes with two benzoate bridging ligands and one aqua ligand, weak antiferromagnetic exchange interactions between the Cobalt(II) centers have been observed and analyzed using a numerical procedure considering a general bilinear exchange to address the non-collinear orientation of local D-tensors. researchgate.net
Theoretical calculations, such as ab initio methods, can also probe the negative uniaxial anisotropy parameter (D) in Co(II) compounds, which is essential for single-ion magnet behavior. researchgate.net These calculations complement experimental data obtained from techniques like DC magnetic measurements and AC magnetic susceptibility. researchgate.net
Here is a table illustrating the application of theoretical methods in studying magnetic properties:
| Compound Type | Theoretical Methods Used | Key Findings |
| Tetranuclear [Co₄O₄] cubane | DFT, CASSCF/NEVPT2 | Dominant ferromagnetic interactions, high-spin ground states. |
| Dinuclear with benzoate bridges | Theoretical computations | Influence of geometry on exchange (e.g., Co-bridge-Co angle), antiferromagnetism. |
| 1D Co(II) coordination polymer | Ab initio calculations | Probing of magnetic anisotropy (D parameter). |
**future Directions and Emerging Research Avenues in Cobalt Ii Benzoate Chemistry**
Exploration of Biomimetic Catalysis with Cobalt(II) Benzoate (B1203000) Analogues
The exploration of biomimetic catalysis with Cobalt(II) benzoate analogues focuses on designing synthetic catalysts that mimic the structure and function of natural enzymes containing cobalt. While direct studies on this compound itself in biomimetic catalysis are less prevalent in the provided results, research on other cobalt(II) complexes with various ligands provides insights into this potential avenue. Cobalt complexes with multidentate ligands have been investigated for their catalytic activity in oxidation reactions, mimicking the function of metalloenzymes. researchgate.net The redox and coordination chemistry of cobalt, particularly in complexes inspired by vitamin B12, is being explored for eco-friendly organic synthesis, including reactions involving dehalogenation and methyl transfer. beilstein-journals.org The ability of cobalt(II) precursors to catalyze the activation of weak C-H bonds also points towards their potential in developing biomimetic catalytic systems for selective functionalization reactions. researchgate.net Future research could involve designing this compound analogues with modified benzoate ligands or incorporating them into more complex biomimetic frameworks to catalyze specific reactions relevant to biological processes or sustainable chemistry.
Advanced Characterization Techniques for In-situ Studies of this compound Reactivity
Advanced characterization techniques are crucial for understanding the reactivity of this compound in detail, particularly through in-situ studies. Techniques such as single-crystal X-ray diffraction (SCXRD) have been used to elucidate the structures of this compound complexes, including chain-like systems and coordination polymers. researchgate.netrsc.orgmdpi.com Powder X-ray diffraction (PXRD), UV-visible spectroscopy, FT-IR spectroscopy, and thermal analysis (TGA) are also standard tools for characterizing these compounds. rsc.orgacs.orgresearchgate.net However, in-situ studies require techniques that can probe the material or reaction mixture under relevant conditions (e.g., during a catalytic reaction or phase transition). Advanced techniques like synchrotron radiation-based single-crystal diffraction and 3D electron diffraction (3D ED) have been employed to characterize supramolecular isomers of cobalt(II) coordination polymers, which is vital for understanding how synthesis conditions affect structure and properties. acs.orgicmab.esunifi.it In-situ spectroscopic methods, such as in-situ NMR or IR spectroscopy, could provide valuable information about intermediates formed during reactions catalyzed by this compound or its analogues. princeton.edu Furthermore, in-situ studies of magnetic properties, as mentioned in the context of slow magnetic relaxation in this compound trihydrate, provide insights into the dynamic behavior of these materials under varying conditions. rsc.orgresearchgate.net Future research will likely increasingly utilize these and other advanced in-situ techniques to gain a deeper understanding of the reaction mechanisms and structural changes involving this compound.
Sustainable Synthesis and Application Strategies for this compound
Sustainable synthesis and application strategies for this compound are becoming increasingly important in line with the principles of green chemistry. Traditional synthesis methods often involve the use of solvents and can generate waste. Research into more sustainable synthesis routes, such as solid-state reactions or methods utilizing milder conditions and greener solvents, is a key future direction. The use of this compound in sustainable applications, such as efficient and environmentally friendly catalytic processes, is also a significant focus. As highlighted earlier, this compound-based materials are being explored as catalysts for reactions like electrochemical water-splitting and dye degradation. colab.wsresearchgate.net The development of recyclable this compound catalysts or their incorporation into stable, heterogeneous frameworks can contribute to reducing waste and improving the sustainability of catalytic processes. rsc.org Furthermore, exploring the use of earth-abundant cobalt in place of precious metals in catalytic applications aligns with sustainable practices. researchgate.netsnnu.edu.cn Future research will likely emphasize developing synthetic methods that minimize environmental impact and identifying applications where this compound can serve as a sustainable and efficient component.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Cobalt(II) benzoate, and how do reaction conditions influence yield and purity?
- Methodological Answer: Synthesis optimization can be achieved via response surface methodology (RSM), as demonstrated in emamectin benzoate microencapsulation studies. Key parameters include pH (3.5–4.0), temperature (25–35°C), and stirring speed (600–800 rpm), with encapsulation efficiency used as a proxy for yield optimization . For this compound, analogous variables (e.g., metal-to-ligand ratio, solvent polarity) should be systematically tested using factorial design to minimize byproducts and maximize crystallinity.
Q. How can spectroscopic techniques (e.g., FTIR, UV-Vis, X-ray diffraction) be employed to confirm the coordination geometry of this compound?
- Methodological Answer:
- FTIR : Compare benzoate ligand vibrational modes (e.g., asymmetric COO⁻ stretch at ~1540 cm⁻¹) before and after coordination to confirm metal-ligand binding .
- XRD : Use SHELX software for crystal structure refinement to resolve bond lengths and angles, ensuring consistency with octahedral or tetrahedral Co(II) geometries .
- UV-Vis : Analyze d-d transition bands (e.g., 500–600 nm for octahedral Co(II)) to infer coordination environment .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer:
- PPE : Wear nitrile gloves and lab coats to prevent skin contact; use fume hoods to avoid inhalation.
- Spill Management : Collect contaminated material in sealed containers for hazardous waste disposal, avoiding aqueous rinsing to prevent environmental release .
- Emergency Procedures : For eye exposure, rinse with water for 15 minutes and consult a physician. No acute toxicity is reported, but chronic cobalt exposure risks necessitate monitoring .
Advanced Research Questions
Q. How do solvent polarity and counterion selection influence the magnetic properties of this compound-based coordination polymers?
- Methodological Answer:
- Solvent Screening : Test solvents with varying donor numbers (e.g., DMF vs. methanol) to modulate ligand field strength and spin states.
- Magnetic Susceptibility : Use SQUID magnetometry to measure χ vs. T curves. Fit data to the Curie-Weiss law to quantify exchange interactions (e.g., antiferromagnetic coupling in carboxylate-bridged Co(II) systems) .
- Counterion Effects : Compare chloride vs. nitrate counterions to assess their role in stabilizing 1D chains vs. 3D frameworks .
Q. What strategies resolve contradictions in reported catalytic activities of this compound in oxidation reactions?
- Methodological Answer:
- Reproducibility Checks : Standardize reaction conditions (e.g., O₂ pressure, solvent purity) across studies to isolate catalyst-specific effects.
- Advanced Characterization : Employ XAS (X-ray absorption spectroscopy) to probe Co oxidation states in situ during catalysis, distinguishing between homogeneous vs. heterogeneous mechanisms .
- Statistical Validation : Apply ANOVA to evaluate significance of activity variations attributed to crystallinity or defect density .
Q. How can computational modeling (DFT, MD) predict the adsorption behavior of this compound in metal-organic frameworks (MOFs)?
- Methodological Answer:
- DFT : Calculate binding energies between Co(II) and benzoate ligands in hypothetical MOF topologies (e.g., UiO-66 analogs) to prioritize synthetic targets .
- MD Simulations : Simulate guest molecule diffusion (e.g., CO₂, H₂O) through Co-benzoate frameworks to assess selectivity and stability under humid conditions .
- Validation : Cross-reference simulated pore sizes with experimental BET surface area data to refine forcefield parameters .
Q. What experimental and theoretical approaches validate the stability of this compound under hydrothermal conditions?
- Methodological Answer:
- TGA/DSC : Monitor thermal decomposition profiles (e.g., ligand loss at 200–300°C) to assess framework robustness .
- In Situ XRD: Track structural changes during heating/cooling cycles to identify phase transitions or amorphization .
- Computational Thermodynamics : Use PHREEQC software to model Co(II) solubility in aqueous systems, predicting hydrolysis or precipitation thresholds .
Data Reliability & Reproducibility
Q. How should researchers address discrepancies in crystallographic data for this compound polymorphs?
- Methodological Answer:
- Multi-Lab Validation : Share .cif files via platforms like the Cambridge Structural Database for independent refinement using SHELXL .
- Rietveld Refinement : Compare XRD patterns of bulk samples with single-crystal data to confirm phase purity .
- Error Analysis : Report estimated standard deviations (ESDs) for bond lengths/angles to quantify measurement uncertainty .
Q. What criteria establish the credibility of secondary data (e.g., catalytic efficiency, spectral assignments) in literature reviews?
- Methodological Answer:
- Source Evaluation : Prioritize peer-reviewed journals with rigorous methodology sections (e.g., CrystEngComm, Inorganic Chemistry) over non-refereed platforms .
- Cross-Referencing : Validate UV-Vis or IR peaks against computational spectra (e.g., Gaussian TD-DFT calculations) to confirm assignments .
- Ethical Alignment : Exclude studies lacking raw data accessibility or conflict-of-interest disclosures .
Tables for Key Methodological Parameters
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
